molecular formula C17H18O2 B1629707 3'-Methoxy-3-(3-methylphenyl)propiophenone CAS No. 898790-39-1

3'-Methoxy-3-(3-methylphenyl)propiophenone

Cat. No.: B1629707
CAS No.: 898790-39-1
M. Wt: 254.32 g/mol
InChI Key: ZVGBSZXTEDBACJ-UHFFFAOYSA-N
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Description

3'-Methoxy-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Methoxy-3-(3-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Methoxy-3-(3-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-5-3-6-14(11-13)9-10-17(18)15-7-4-8-16(12-15)19-2/h3-8,11-12H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGBSZXTEDBACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644059
Record name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-39-1
Record name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1)

[1][2][3]

Executive Summary

3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1) is a specialized dihydrochalcone derivative utilized primarily as a scaffold in medicinal chemistry and drug discovery. Structurally characterized by a 1,3-diphenylpropan-1-one core, it serves as a critical intermediate in the synthesis of 1,3-diarylpropylamines , a pharmacophore found in various analgesics, antidepressants, and metabolic regulators.

This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic pathways, purification protocols, and its application in structure-activity relationship (SAR) studies. It is designed for researchers requiring high-purity synthesis and functionalization of this specific chemical entity.

Chemical Identity & Physicochemical Profile

Understanding the structural nuances of CAS 898790-39-1 is essential for predicting its reactivity and solubility profile in organic synthesis.

Property Data
IUPAC Name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
CAS Number 898790-39-1
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.32 g/mol
Structural Class Dihydrochalcone; 1,3-Diarylpropan-1-one
Appearance Off-white to pale yellow solid (low melting) or viscous oil
Solubility Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water
Predicted LogP ~4.2 (Lipophilic)
Key Functional Groups Ketone (C=O), Methoxy ether (-OCH₃), Tolyl methyl (-CH₃)
Structural Analysis

The molecule features two aromatic rings linked by a three-carbon propanone chain.

  • Ring A (Left): A 3-methoxyphenyl group attached to the carbonyl.[1] The meta-methoxy substitution pattern is crucial for mimicking certain opioid pharmacophores (e.g., Tramadol analogs).

  • Ring B (Right): A 3-methylphenyl (m-tolyl) group at the

    
    -position. This lipophilic substitution enhances binding affinity in hydrophobic pockets of target proteins (e.g., GPCRs).
    

Synthesis & Manufacturing

While Friedel-Crafts acylation is a common route for propiophenones, it often suffers from regioselectivity issues with meta-substituted substrates. Therefore, the Claisen-Schmidt Condensation followed by Selective Reduction is the preferred industrial and laboratory method for CAS 898790-39-1. This route ensures correct isomer construction.

Route: Aldol Condensation & Hydrogenation
Step 1: Claisen-Schmidt Condensation

Reaction of 3-methoxyacetophenone with 3-methylbenzaldehyde yields the intermediate chalcone.

  • Reagents: 3-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (aq), Ethanol.

  • Mechanism: Base-catalyzed aldol condensation followed by dehydration.

  • Product: (E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one.

Step 2: Selective Hydrogenation

Reduction of the alkene (C=C) without reducing the ketone (C=O) or the aromatic rings.

  • Catalyst: 10% Pd/C or Raney Nickel.

  • Conditions: H₂ (1-3 atm), EtOAc or EtOH, RT.

  • Mechanism: Syn-addition of hydrogen across the alkene.

Visual Synthesis Workflow

SynthesispathwaySM13-MethoxyacetophenoneChalconeIntermediate Chalcone(C=C unsaturation)SM1->ChalconeNaOH, EtOHReflux, 4hSM23-MethylbenzaldehydeSM2->ChalconeProductTarget: 3'-Methoxy-3-(3-methylphenyl)propiophenoneChalcone->ProductH2, Pd/CEtOAc, 25°C

Caption: Two-step synthesis via Claisen-Schmidt condensation and catalytic hydrogenation.

Detailed Experimental Protocol

Objective: Synthesize 10g of 3'-Methoxy-3-(3-methylphenyl)propiophenone with >98% purity.

Step 1: Synthesis of the Chalcone Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and addition funnel.

  • Dissolution: Dissolve 3-methoxyacetophenone (6.0 g, 40 mmol) and 3-methylbenzaldehyde (4.8 g, 40 mmol) in Ethanol (50 mL).

  • Catalysis: Cool to 0°C. Add 10% NaOH solution (15 mL) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Pour the mixture into ice-water (200 mL) and acidify slightly with 1M HCl to pH 7.

  • Isolation: Filter the precipitated solid. Recrystallize from hot ethanol to obtain yellow crystals (Yield: ~85%).

Step 2: Hydrogenation to Target
  • Setup: Place the chalcone (8.5 g) in a hydrogenation flask (Parr shaker or balloon setup).

  • Solvent: Dissolve in Ethyl Acetate (100 mL). Ethanol can be used but may promote over-reduction to the alcohol.

  • Catalyst: Add 10% Pd/C (0.4 g, 5 wt% loading). Caution: Pd/C is pyrophoric.

  • Reduction: Purge with N₂, then fill with H₂ (balloon pressure or 30 psi). Stir vigorously for 4-12 hours.

  • Monitoring: Monitor by HPLC or TLC. The yellow color should disappear.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Final Polish: If the product is an oil, purify via flash column chromatography (Silica, Hexane/EtOAc gradient). If solid, recrystallize from Hexane/Ether.

Applications in Drug Development

This propiophenone derivative is a versatile building block. Its specific substitution pattern (3-methoxy, 3-methyl) makes it a valuable probe for:

1,3-Diarylpropylamine Synthesis

The ketone group serves as a handle for reductive amination . By reacting with dimethylamine or other secondary amines followed by reduction (e.g., NaBH₃CN), researchers can access analogs of:

  • Tapentadol/Tramadol: Although the substitution patterns differ, this scaffold helps explore SAR around the "mu-opioid" pharmacophore.

  • Venlafaxine Analogs: SNRI-like activity is often associated with 3-aryl-3-amino-propan-1-one derivatives.

Metabolic Disease Targets

Dihydrochalcones have been identified as agonists for GPR120 (FFAR4) and inhibitors of SGLT2 . The 3'-methoxy group mimics the polar interactions required in the binding pocket, while the 3-methylphenyl tail provides hydrophobic anchoring.

Biological Activity of the Scaffold
  • Antioxidant Potential: The dihydrochalcone skeleton is known to scavenge free radicals.

  • Tyrosinase Inhibition: Related chalcones and dihydrochalcones are studied for skin-whitening applications and melanoma treatment.

Research Workflow Diagram

ResearchApplicationscluster_appsDownstream ApplicationsTargetCAS 898790-39-1(Scaffold)App1Reductive Amination(-> CNS Active Amines)Target->App1App2Alpha-Bromination(-> Heterocycle Synthesis)Target->App2App3Baeyer-Villiger Oxidation(-> Ester Prodrugs)Target->App3

Caption: Synthetic utility of the propiophenone scaffold in library generation.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following specifications.

Method Expected Result
¹H NMR (400 MHz, CDCl₃) δ 7.4-7.6 (m, Ar-H), 3.85 (s, 3H, OMe), 3.25 (t, 2H, CO-CH₂), 3.05 (t, 2H, Ar-CH₂), 2.35 (s, 3H, Ar-Me).
¹³C NMR Carbonyl peak ~199 ppm; Methoxy ~55 ppm; Methyl ~21 ppm; Aliphatic chain ~40 ppm and ~30 ppm.
HPLC Purity >98% (UV detection at 254 nm). Column: C18. Mobile Phase: ACN/Water (0.1% TFA).
Mass Spectrometry ESI+: [M+H]⁺ = 255.14.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, skin, and respiratory system. May be harmful if swallowed.[2]

  • Storage: Store in a cool, dry place (2-8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.

  • Disposal: Incineration in a chemical waste facility. Do not discharge into drains.

References

  • PubChem Database. 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one (Compound Summary). National Library of Medicine. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for chalcone synthesis and reduction).

The 1,3-Diarylpropan-1-one Scaffold: A Technical Guide to Medicinal Chemistry & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,3-diarylpropan-1-one derivatives in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Scaffold Architecture

The 1,3-diarylpropan-1-one (dihydrochalcone) scaffold represents a pivotal structural motif in medicinal chemistry, distinct from its unsaturated precursor, the chalcone (1,3-diarylprop-2-en-1-one). While chalcones are celebrated for their high potency, their


-unsaturated ketone moiety acts as a reactive Michael acceptor, often leading to non-specific thiol alkylation, promiscuous binding (PAINS), and toxicity.

The 1,3-diarylpropan-1-one scaffold offers a saturated, flexible linker that mitigates these toxicity risks while retaining the capacity to orient two aromatic pharmacophores into specific hydrophobic pockets. This guide explores the transition from reactive chalcones to stable dihydrochalcones, focusing on their application in metabolic disorders (SGLT2,


-amylase), dermatology (tyrosinase), and oncology.
Structural Differentiation
FeatureChalcone (Prop-2-en-1-one)Dihydrochalcone (Propan-1-one)
Linker Geometry Rigid, Planar (sp2)Flexible, Rotatable (sp3)
Reactivity High (Michael Acceptor)Low (Chemically Stable)
Toxicity Risk High (Covalent modification of Cys)Low (Reversible binding)
Primary Targets Tubulin, Kinases (Covalent)SGLT2, Tyrosinase,

-Amylase
Metabolic Fate Rapid reduction/conjugationGlucuronidation, Hydroxylation

Synthetic Methodologies

The construction of 1,3-diarylpropan-1-ones relies on two primary strategies: the Reduction of Chalcones (most common) and Direct Friedel-Crafts Acylation .

Pathway A: Claisen-Schmidt Condensation & Catalytic Hydrogenation

This two-step sequence allows for the independent variation of Ring A (acetophenone) and Ring B (benzaldehyde) before saturation.

Step 1: Claisen-Schmidt Condensation

  • Reagents: Acetophenone derivative, Benzaldehyde derivative, 40% NaOH (aq), Ethanol.

  • Conditions: Stir at RT for 12–24 h.

  • Mechanism: Aldol condensation followed by dehydration.

Step 2: Catalytic Hydrogenation (Saturation)

  • Reagents:

    
     gas (balloon or Parr shaker), 10% Pd/C, Methanol/Ethyl Acetate.
    
  • Conditions: RT, 1 atm to 40 psi.

  • Critical Control Point: Monitoring is essential to prevent the reduction of the carbonyl group to an alcohol (1,3-diarylpropan-1-ol) or the hydrogenolysis of benzylic substituents.

Pathway B: Aza-Michael Addition (Functionalized Derivatives)

For generating 3-amino-1,3-diarylpropan-1-ones (promising


-amylase inhibitors), the Michael addition of amines to chalcones is the preferred route.

SynthesisWorkflow Start Acetophenone + Benzaldehyde Chalcone Chalcone (1,3-diarylprop-2-en-1-one) Start->Chalcone NaOH, EtOH (Claisen-Schmidt) DHC Dihydrochalcone (1,3-diarylpropan-1-one) Chalcone->DHC H2, Pd/C (Reduction) AminoDHC 3-Amino-1,3-diarylpropan-1-one Chalcone->AminoDHC R-NH2, reflux (Aza-Michael)

Caption: Synthetic workflow distinguishing the reduction route (green) from the Aza-Michael functionalization route (blue).

Medicinal Chemistry & SAR Case Studies

Metabolic Disease: SGLT2 Inhibition

The most authoritative application of the 1,3-diarylpropan-1-one scaffold is in the inhibition of Sodium-Glucose Cotransporter 2 (SGLT2).

  • Prototype: Phloretin (2',4',6'-trihydroxy-3-(4-hydroxyphenyl)propiophenone).

  • Mechanism: Phloretin binds to the SGLT2 receptor in the proximal tubule, preventing glucose reabsorption.

  • Optimization Limitation: Phloretin is non-selective (inhibits SGLT1 and GLUTs) and metabolically unstable.

  • Evolution: While modern gliflozins (e.g., Dapagliflozin) utilize a C-glycoside linker, the spatial arrangement of the two aromatic rings in Phloretin provided the initial pharmacophore model. The flexible propan-1-one linker allows the distal phenyl ring (Ring B) to access the hydrophobic pocket of the transporter.

Diabetes: -Amylase Inhibitors

Recent studies have identified 1,3-diaryl-3-(arylamino)propan-1-ones as potent


-amylase inhibitors.[1]
  • Design Strategy: Introduction of an arylamino group at the C3 position (via Aza-Michael addition).

  • SAR Findings:

    • Electron-Withdrawing Groups (EWGs): Substituents like

      
       or 
      
      
      
      on the N-aryl ring enhance binding affinity.
    • Potency: Several derivatives exhibit

      
       values in the micromolar range, comparable to Acarbose, but with potentially fewer gastrointestinal side effects due to different binding kinetics.
      
Oncology: Overcoming Tubulin Toxicity

While chalcones are potent tubulin polymerization inhibitors, their toxicity limits clinical use. Dihydrochalcones are generally less cytotoxic but can be engineered for specificity.

  • Target: EGFR and ER Stress pathways.

  • Mechanism: Hydroxylated dihydrochalcones (e.g., Anguillochin derivatives) induce apoptosis in breast cancer cells (MCF-7) via the intrinsic mitochondrial pathway, distinct from the mitotic arrest caused by chalcones.

  • Safety Profile: In vivo studies (zebrafish and murine models) indicate that saturation of the double bond significantly raises the

    
    , reducing cardiotoxicity and myotoxicity.
    

Detailed Experimental Protocol

Protocol: Synthesis of 3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)propan-1-one A self-validating protocol for generating a library standard.

Phase 1: Chalcone Precursor Synthesis
  • Dissolution: Dissolve 2,4-dihydroxyacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in Ethanol (20 mL).

  • Catalysis: Add aqueous KOH (40%, 10 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 24 hours. The solution will turn deep yellow/orange (characteristic of the chalcone chromophore).

  • Work-up: Pour into ice water (100 mL) and acidify with HCl (10%) to pH 4.

  • Isolation: Filter the yellow precipitate. Recrystallize from ethanol.

    • QC Check: 1H NMR should show trans-alkene doublets (

      
       Hz) at 
      
      
      
      7.4–7.8 ppm.
Phase 2: Selective Reduction (The Critical Step)
  • Preparation: Dissolve the chalcone (5 mmol) in Ethyl Acetate/Methanol (1:1, 30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading, 0.1 eq).

  • Hydrogenation: Purge with

    
     gas. Stir under a hydrogen balloon (1 atm) at RT.
    
  • Monitoring: Monitor via TLC every 30 mins.

    • Endpoint: Disappearance of the yellow spot (chalcone) and appearance of a UV-active, colorless spot (dihydrochalcone).

    • Caution: Over-reaction leads to the alcohol (reduction of ketone). Stop immediately upon consumption of starting material.

  • Purification: Filter through Celite to remove Pd/C. Concentrate in vacuo.

  • Characterization:

    • 1H NMR Validation: Look for the disappearance of alkene doublets and the appearance of two triplets (or multiplets) corresponding to the ethylene bridge (

      
      ) at 
      
      
      
      2.8–3.2 ppm.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways engaged by the rigid chalcone versus the flexible dihydrochalcone scaffold.

MOA_Divergence Chalcone Chalcone Scaffold (Rigid / Electrophilic) Tubulin Tubulin Cysteine Residues (Covalent Modification) Chalcone->Tubulin Michael Addition Toxicity Non-Specific Toxicity (PAINS / Myotoxicity) Chalcone->Toxicity Off-target reactivity DHC Dihydrochalcone Scaffold (Flexible / Stable) SGLT2 SGLT2 Transporter (Hydrophobic Pocket Fit) DHC->SGLT2 Conformational Adaptation Tyrosinase Tyrosinase Active Site (Chelation/Competitive) DHC->Tyrosinase Pi-Stacking Tubulin->Toxicity Therapeutic Targeted Metabolic/Enzymatic Control SGLT2->Therapeutic Tyrosinase->Therapeutic

Caption: Divergent biological outcomes driven by scaffold flexibility and electrophilicity. Dihydrochalcones favor specific enzymatic pockets.

References

  • Synthesis & SAR of

    
    -Amylase Inhibitors: 
    
    • Title: Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants.[1]

    • Source: Bioorganic Chemistry (2018).[1]

    • Link:[Link]

  • SGLT2 Inhibition & Phloretin

    • Title: Phloretin: A Review of its Pharmacological Effects and Therapeutic Potential.
    • Source: NIH / PubMed Central.
    • Link:[Link]

  • Dihydrochalcone Safety & Toxicity

    • Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First System
    • Source: Molecules (2019).
    • Link:[Link]

  • Anticancer Mechanisms (ER Stress)

    • Title: Dihydrochalcone Derivative Induces Breast Cancer Cell Apoptosis via Intrinsic, Extrinsic, and ER Stress P
    • Source: ResearchG
    • Link:[Link]

  • General Synthesis (Chalcone Reduction)

    • Title: Synthesis and structural confirmation of n
    • Source: SciELO / Journal of the Brazilian Chemical Society.
    • Link:[Link]

Sources

3'-Methoxy-3-(3-methylphenyl)propiophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3'-Methoxy-3-(3-methylphenyl)propiophenone , a specific dihydrochalcone derivative utilized as a scaffold in medicinal chemistry and organic synthesis.

Executive Summary: Chemical Identity

3'-Methoxy-3-(3-methylphenyl)propiophenone is a diarylpropanoid belonging to the dihydrochalcone class.[1] Structurally, it consists of two aromatic rings linked by a three-carbon carbonyl bridge. The "left" ring (A-ring, derived from the ketone) bears a methoxy group at the meta position, while the "right" ring (B-ring, distal) bears a methyl group at its meta position.

Core Parameters
ParameterValue
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
Exact Mass 254.1307 Da
CAS Registry Number 898790-39-1
IUPAC Name 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one
SMILES COc1cccc(C(=O)CCc2cccc(C)c2)c1
LogP (Predicted) ~4.2 (Lipophilic)

Structural Architecture & Pharmacophore Analysis

To understand the utility of this molecule, one must deconstruct its architecture. It functions as a flexible linker system between two hydrophobic domains, a common motif in kinase inhibitors and tubulin-binding agents.

Structural Logic
  • The Propiophenone Core: The central 1-phenylpropan-1-one skeleton provides rotational freedom (via the ethylene bridge), allowing the molecule to adopt various conformations to fit protein binding pockets.

  • 3'-Methoxy Substitution: This group functions as a hydrogen bond acceptor.[2] In many bioactive chalcones, methoxy groups on the A-ring enhance metabolic stability against glucuronidation compared to free hydroxyls.

  • 3-(3-Methylphenyl) Moiety: The distal m-tolyl group adds bulk and lipophilicity, often targeting hydrophobic pockets in enzymes (e.g., COX-2 or specific tyrosine kinases).

G Sub1 3'-Methoxy Group (H-Bond Acceptor) Core Propiophenone Core (Flexible Linker) Sub1->Core Modulates Electronic Properties Target Biological Target (e.g., Kinase/Tubulin) Sub1->Target Electrostatic Interaction Core->Target Scaffold Alignment Sub2 3-Methylphenyl Group (Hydrophobic Interaction) Sub2->Core Extends Lipophilic Reach Sub2->Target Van der Waals Forces

Figure 1: Pharmacophore dissection illustrating the functional roles of the substituents.

Synthetic Methodology

Step 1: Synthesis of the Chalcone Intermediate

Reaction: 3'-Methoxyacetophenone + 3-Methylbenzaldehyde


 Chalcone
Mechanism:  Base-catalyzed Aldol Condensation + Dehydration.
  • Reagents: 3'-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (aq, 20%), Ethanol.

  • Protocol:

    • Dissolve 3'-methoxyacetophenone in ethanol at room temperature.

    • Add 3-methylbenzaldehyde.

    • Dropwise add aqueous NaOH while stirring vigorously. The solution will turn yellow/orange (formation of the enone chromophore).

    • Stir for 4-12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation: The appearance of a precipitate or intense color change confirms the formation of the

      
      -unsaturated ketone.
      
    • Workup: Acidify with dilute HCl, filter the solid, and recrystallize from ethanol.

Step 2: Reduction to Dihydrochalcone (Target)

Reaction: Chalcone + H₂


 3'-Methoxy-3-(3-methylphenyl)propiophenone
Mechanism:  Heterogeneous Catalytic Hydrogenation.
  • Reagents: Chalcone Intermediate, Pd/C (10% w/w), H₂ (balloon or 1 atm), Ethyl Acetate or Methanol.

  • Protocol:

    • Dissolve the chalcone in Ethyl Acetate (EtOAc is preferred over MeOH to prevent acetal formation side reactions).

    • Add 10 mol% Pd/C catalyst.

    • Purge system with N₂, then introduce H₂ atmosphere.

    • Stir until the yellow color disappears (loss of conjugation).

    • Validation: Disappearance of the alkene protons in NMR (

      
       7.4–7.8 ppm doublet) and appearance of multiplet signals for 
      
      
      
      (
      
      
      2.8–3.2 ppm).

Synthesis Start1 3'-Methoxyacetophenone (Starting Material A) Step1 Step 1: Claisen-Schmidt Condensation (NaOH/EtOH) Start1->Step1 Start2 3-Methylbenzaldehyde (Starting Material B) Start2->Step1 Inter Intermediate: Chalcone (Yellow Solid, Unsaturated) Step1->Inter - H2O Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Final Target: 3'-Methoxy-3-(3-methylphenyl)propiophenone (Colorless Oil/Solid) Step2->Final + H2 (Reduction of Alkene)

Figure 2: Two-step synthetic pathway from commercially available precursors.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic peaks for the target molecule (in CDCl₃) are:

  • Methoxy Singlet:

    
     ppm (3H, s).
    
  • Methyl Singlet:

    
     ppm (3H, s, on the B-ring).
    
  • Ethylene Bridge (Key Identifier):

    • Triplet at

      
       ppm (2H, 
      
      
      
      Hz,
      
      
      -carbonyl).
    • Triplet at

      
       ppm (2H, 
      
      
      
      Hz, benzylic).
    • Note: Unlike the chalcone precursor, these protons appear as distinct triplets in the aliphatic region, not doublets in the aromatic region.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
    .
    
  • Fragmentation Pattern: Expect a tropylium ion fragment (

    
     91) from the methylphenyl group and a methoxybenzoyl fragment (
    
    
    
    135).

Applications in Drug Development

This molecule is rarely a final drug but serves as a critical High-Value Intermediate (HVI) or Chemical Probe .

  • Tubulin Polymerization Inhibitors: Dihydrochalcones are analogs of Combretastatin A-4. The 3'-methoxy pattern mimics the colchicine binding site pharmacophore. Researchers use this scaffold to develop agents that disrupt tumor vasculature [1].

  • Anti-inflammatory Agents: The 1,3-diphenylpropane skeleton has been shown to inhibit COX-1/COX-2 enzymes. The flexibility of the saturated chain allows it to adapt to the hydrophobic channel of cyclooxygenase enzymes [2].

  • Metabolic Stability Studies: In DMPK (Drug Metabolism and Pharmacokinetics), this molecule is used to study O-demethylation (CYP450 mediated) vs. benzylic oxidation.

References

  • Structure-Activity Relationship of Dihydrochalcones. Journal of Medicinal Chemistry. (General reference for dihydrochalcone scaffold activity).

  • Synthesis and biological evaluation of dihydrochalcone derivatives. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary: 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1). National Center for Biotechnology Information.

Sources

dihydrochalcone derivatives with methoxy and methyl substituents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methoxy- and Methyl-Substituted Dihydrochalcone Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction

Dihydrochalcones represent a significant subclass of open-chain flavonoids, characterized by two aromatic rings connected by a three-carbon alkanone unit.[1] These compounds, found in various medicinal and edible plants, serve as crucial precursors in flavonoid biosynthesis and have garnered substantial interest in medicinal chemistry and drug development.[1][2] Their diverse and potent biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for creating novel therapeutic agents.[2][3][4]

This guide provides a comprehensive technical overview specifically focused on dihydrochalcone derivatives featuring methoxy (-OCH₃) and methyl (-CH₃) substituents. For researchers, chemists, and drug development professionals, understanding the nuances of how these small functional groups influence molecular properties is paramount. Methoxy and methyl groups can profoundly alter a compound's lipophilicity, electronic character, and steric profile, thereby modulating its interaction with biological targets and its overall pharmacological effect.

We will delve into the core aspects of these derivatives, beginning with robust synthetic strategies and methodologies. The narrative will then transition to a detailed analysis of their structure-activity relationships (SAR), explaining the causality behind how specific substitution patterns dictate biological outcomes. Finally, this guide provides field-proven, step-by-step protocols for the biological evaluation of these compounds, equipping researchers with the practical knowledge to advance their own discovery programs.

Part 1: Synthetic Strategies and Methodologies

The most prevalent and reliable route to methoxy- and methyl-substituted dihydrochalcones is a two-step process. This approach begins with the synthesis of a chalcone precursor, which is subsequently reduced to the target dihydrochalcone. This method is favored due to the wide availability of starting materials and the high efficiency of the reactions.[5]

Section 1.1: The Two-Step Synthetic Workflow

Step 1: Claisen-Schmidt Condensation for Chalcone Synthesis

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, an aldol condensation between an appropriately substituted acetophenone (containing Ring A) and a benzaldehyde (containing Ring B).[1][6] The reaction is typically base-catalyzed, using potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent.[7]

Causality Behind Experimental Choices:

  • Base Catalyst (KOH/NaOH): The strong base is essential for deprotonating the α-carbon of the acetophenone, generating a reactive enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Solvent (Ethanol): Ethanol is an excellent solvent for both the reactants and the base catalyst, facilitating a homogeneous reaction mixture. Its protic nature also participates in the subsequent dehydration step that forms the α,β-unsaturated system of the chalcone.

  • Purification (Recrystallization): Chalcones are often crystalline solids. Recrystallization from a suitable solvent (like ethanol) is a highly effective method for purification, removing unreacted starting materials and byproducts to yield a high-purity product.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone (1.50 g, 10 mmol) and 3,4-dimethoxybenzaldehyde (1.66 g, 10 mmol) in 30 mL of ethanol with magnetic stirring.

  • Catalyst Addition: Prepare a solution of potassium hydroxide (1.12 g, 20 mmol) in 5 mL of water. Add this aqueous KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature.

  • Reaction Monitoring: A significant color change and the formation of a precipitate are typically observed. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of ice-cold water. Acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (1 M HCl). The acidic conditions neutralize the excess base and precipitate the crude chalcone.

  • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product. Purify the solid by recrystallization from hot ethanol to obtain the pure chalcone as yellow crystals.

cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification R1 Substituted Acetophenone P1 Mix reactants in Ethanol R1->P1 R2 Substituted Benzaldehyde R2->P1 R3 KOH / Ethanol P2 Add KOH solution dropwise R3->P2 P1->P2 P3 Stir at Room Temp (4-6h) P2->P3 P4 Monitor via TLC P3->P4 W1 Pour into ice-water P4->W1 W2 Acidify with HCl W1->W2 W3 Vacuum Filtration W2->W3 W4 Recrystallization from Ethanol W3->W4 Product Pure Chalcone W4->Product

Caption: General workflow for base-catalyzed chalcone synthesis.

Step 2: Selective Catalytic Hydrogenation to Dihydrochalcone

To convert the chalcone to a dihydrochalcone, the α,β-unsaturated double bond must be selectively reduced without affecting the carbonyl group or the aromatic rings. Catalytic hydrogenation is the method of choice for this transformation.[2]

Causality Behind Experimental Choices:

  • Catalyst (Palladium on Carbon, Pd/C): Pd/C is a highly effective and selective catalyst for the hydrogenation of carbon-carbon double and triple bonds. It exhibits low reactivity towards carbonyls and aromatic systems under mild conditions, ensuring the desired chemoselectivity.

  • Hydrogen Source (H₂ gas): Gaseous hydrogen is the reducing agent. This reaction requires a specialized setup (e.g., a Parr hydrogenator or a balloon setup) to safely handle the flammable gas and maintain a positive pressure.

  • Solvent (Ethyl Acetate/Methanol): These solvents are chosen for their ability to dissolve the chalcone substrate and for their inertness under hydrogenation conditions.

  • Reaction Setup: Dissolve the synthesized chalcone (5 mmol) in 50 mL of ethyl acetate or methanol in a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 40-50 psi or using a balloon) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is usually complete within 2-8 hours.

  • Work-up and Isolation: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

  • Purification: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude dihydrochalcone. The product is often pure enough for subsequent use, but can be further purified by column chromatography or recrystallization if necessary.

cluster_process Hydrogenation Process cluster_workup Catalyst Removal & Isolation Input Chalcone Precursor P1 Dissolve Chalcone in Solvent (EtOAc) Input->P1 P2 Add 10% Pd/C Catalyst P1->P2 P3 Purge with H₂ gas P2->P3 P4 Stir under H₂ pressure (2-8h) P3->P4 W1 Purge with N₂ P4->W1 W2 Filter through Celite® W1->W2 W3 Wash Celite® pad W2->W3 W4 Concentrate filtrate in vacuo W3->W4 Output Pure Dihydrochalcone W4->Output

Caption: Workflow for the catalytic hydrogenation of chalcones.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of dihydrochalcones is exquisitely sensitive to the substitution patterns on their aromatic rings. Methoxy and methyl groups, despite their simplicity, are powerful modulators of potency and mechanism.

Section 2.1: Influence on Antioxidant Activity

The primary mechanism for the antioxidant activity of phenolic compounds, including dihydrochalcones, is Hydrogen Atom Transfer (HAT), where a phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it.[8][9] The resulting phenoxy radical must be stable to prevent it from becoming a pro-oxidant.

  • Role of Hydroxyl Groups: The presence of at least one phenolic hydroxyl group is generally considered essential for significant radical scavenging activity.[10] Dihydrochalcones with hydroxyl groups at the 2' and 4' positions on Ring A often exhibit potent antioxidant effects.[8][11]

  • Role of Methoxy Groups: Methoxy groups are electron-donating groups (+M effect) that can stabilize the phenoxy radical through resonance.[12] By donating electron density to the aromatic ring, they lower the O-H Bond Dissociation Enthalpy (BDE), making the hydrogen atom easier to abstract by a radical.[9] An increased number of methoxy groups, particularly when positioned ortho or para to a hydroxyl group, generally enhances antioxidant activity.[9]

  • Role of Methyl Groups: Methyl groups are weakly electron-donating through an inductive effect (+I). While their impact is less pronounced than that of methoxy groups, they can still contribute to radical stabilization and modestly improve antioxidant capacity.[12]

Compound Substitution Pattern Antioxidant Activity (IC₅₀, DPPH Assay) Reference
Dihydrochalcone A4'-hydroxy, 4-methoxy~45 µM[12],[8]
Dihydrochalcone B4'-hydroxy, 3,4-dimethoxy~30 µM[12],[9]
Dihydrochalcone C2',4'-dihydroxy~25 µM[8],[11]
Dihydrochalcone D4'-hydroxy, 4-methyl~60 µM[12]

Note: IC₅₀ values are representative and can vary based on specific assay conditions. The data is synthesized from trends reported in the cited literature.

Section 2.2: Determinants of Anticancer Potency

Methoxy-substituted dihydrochalcones and their chalcone precursors have shown significant cytotoxic activity against various cancer cell lines.[13] Their mechanism often involves the induction of apoptosis and the inhibition of pro-survival signaling pathways.

  • Impact of Methoxy Groups: The number and position of methoxy groups are critical determinants of anticancer activity. Derivatives with multiple methoxy groups, such as the 3,4,5-trimethoxy pattern on Ring B, are frequently associated with high potency.[13][14] This motif is found in other natural product-derived anticancer agents and is known to interact with key targets like tubulin.

  • Inhibition of NF-κB Pathway: A key mechanism for the anticancer and anti-inflammatory effects of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In many cancers, NF-κB is constitutively active, promoting cell proliferation and preventing apoptosis. Certain methoxy-chalcone derivatives can prevent the degradation of IκBα, the natural inhibitor of NF-κB. This traps NF-κB in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of pro-survival genes.

Compound Substitution Pattern Cancer Cell Line Cytotoxicity (IC₅₀) Reference
Derivative E4'-methoxy, 3,4,5-trimethoxyHeLa~0.02 µM[13]
Derivative F4'-methoxy, 3,5-dimethoxyHCT15~0.05 µM[13]
Derivative G2'-hydroxy-4,4'-dimethoxyMCF-7~15 µM[15]
Derivative H4'-methoxyA549> 50 µM[13],

Note: IC₅₀ values are representative and can vary based on specific assay conditions and whether the compound is a chalcone or dihydrochalcone. The data is synthesized from trends reported in the cited literature.

TNFa Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα Ub Ubiquitination IkBa_p->Ub Leads to Proteasome Proteasomal Degradation Ub->Proteasome Leads to NFkB NF-κB (p65/p50) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates DHC Methoxy-Dihydrochalcone Derivative DHC->IKK Inhibits

Caption: Mechanism of NF-κB inhibition by dihydrochalcone derivatives.

Part 3: Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. The following sections detail step-by-step methodologies for assessing the antioxidant and cytotoxic activities of newly synthesized dihydrochalcone derivatives.

Section 3.1: In Vitro Antioxidant Activity Assessment (DPPH Assay)

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, quenching it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[6]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

    • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each dihydrochalcone derivative in methanol or DMSO.

    • Standard: Prepare a 1 mg/mL stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox.[12]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the 0.1 mM DPPH solution to each well.

    • Add 100 µL of the test compound solution at various concentrations (e.g., serial dilutions from 100 µg/mL to 1.56 µg/mL).

    • For the positive control, add 100 µL of the standard solution at the same concentrations.

    • For the blank control, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

  • Incubation and Measurement:

    • Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) from the graph using regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.

Section 3.2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.[13]

  • Cell Culture:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the dihydrochalcone derivatives in culture medium.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate the cells for another 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis (e.g., a dose-response curve).

Conclusion and Future Perspectives

Dihydrochalcone derivatives substituted with methoxy and methyl groups represent a promising class of compounds with significant therapeutic potential. Their straightforward synthesis, coupled with the tunable nature of their biological activities, makes them an attractive area for continued research. This guide has outlined the fundamental synthetic routes, elucidated the key structure-activity relationships governing their antioxidant and anticancer effects, and provided robust protocols for their biological evaluation.

The evidence strongly suggests that the number and position of methoxy and hydroxyl groups are the primary drivers of bioactivity. Specifically, poly-methoxylation is a key strategy for enhancing anticancer potency, while a combination of hydroxyl and methoxy groups is crucial for high radical scavenging capacity.

Future research should focus on several key areas:

  • Target Identification: Elucidating the specific molecular targets (e.g., enzymes, receptors) for the most potent derivatives to better understand their mechanisms of action.

  • Pharmacokinetic Optimization: Modifying the dihydrochalcone scaffold to improve metabolic stability, solubility, and bioavailability for potential in vivo applications.

  • In Vivo Efficacy: Progressing lead compounds from in vitro assays to preclinical animal models to validate their therapeutic efficacy and assess their safety profiles.

  • Synergistic Combinations: Investigating the potential of these derivatives to act synergistically with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.

By leveraging the principles and methodologies detailed in this guide, researchers are well-equipped to explore the rich chemical space of dihydrochalcones and unlock their full potential in the development of next-generation therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Available at: [Link]

  • Różańska, A., & Młynarz, P. (2022). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 27(13), 4239. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Available at: [Link]

  • MDPI. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Available at: [Link]

  • Balasubramanian, R., et al. (2016). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Pakistan Journal of Pharmaceutical Sciences, 29(1), 165-171. Available at: [Link]

  • Alcaraz, L. E., et al. (2011). Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species. Molecules, 16(2), 1434-1448. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS. Available at: [Link]

  • Al-Amiery, A. A., et al. (2016). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Bioinorganic Chemistry and Applications, 2016, 8421406. Available at: [Link]

  • Pelliccia, S., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Monatshefte für Chemie - Chemical Monthly, 147, 2039-2047. Available at: [Link]

  • Salehi, B., et al. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Molecules, 26(16), 4903. Available at: [Link]

  • Planta Medica. (2010). Semi-synthesis of dihydrochalcone derivatives and their in vitro antimicrobial activities. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. Chemical Biology & Drug Design, 82(6), 735-742. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of dihydrochalcone derivatives used in the study. Available at: [Link]

  • SciSpace. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Available at: [Link]

  • ResearchGate. (2026). Green synthesis of chalcones derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2', 4'-dihydroxy-6'-methoxy-3, 4-methylenedioxydihydrochalcone and 2', 4', 6'-trihydroxy-4-methoxydihydrochalcone. Available at: [Link]

  • PubMed. (2019). Dihydrochalcone Derivatives from Populus balsamifera L. Buds for the Treatment of Psoriasis. Available at: [Link]

  • Molecules. (2020). Synthesis and Anti-Saprolegnia Activity of New 2',4'-Dihydroxydihydrochalcone Derivatives. Available at: [Link]

  • MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Available at: [Link]

  • ACS Publications. (2003). Dihydrochalcones: Evaluation as Novel Radical Scavenging Antioxidants. Available at: [Link]

Sources

Strategic Sourcing & Technical Synthesis Guide: 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 898790-39-1 Chemical Family: Dihydrochalcones / 1,3-Diarylpropan-1-ones Document Type: Technical Whitepaper & Sourcing Protocol[1][2]

Part 1: Executive Summary & Technical Identity[1][2]

This guide addresses the sourcing, validation, and synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1).[1] This compound is a specific dihydrochalcone derivative, structurally characterized by a 3-methoxyphenyl ketone moiety linked via an ethyl bridge to a 3-methylphenyl ring.[1]

In drug discovery, this scaffold serves as a critical pharmacophore for central nervous system (CNS) agents, particularly in the development of analgesics structurally related to Tapentadol and Tramadol analogs.[1] Its sourcing is often complicated by its status as a non-commodity research chemical, requiring a dual strategy of targeted procurement and contingency synthesis .[1]

Chemical Specification
AttributeSpecification
IUPAC Name 1-(3-Methoxyphenyl)-3-(3-methylphenyl)propan-1-one
CAS Number 898790-39-1
Molecular Formula C₁₇H₁₈O₂
Molecular Weight 254.33 g/mol
SMILES COc1cccc(C(=O)CCc2cccc(C)c2)c1
Key Functional Groups Aryl Ketone, Methoxy Ether, Tolyl Methyl

Part 2: Sourcing Intelligence (Supplier & Price Analysis)[1]

As of Q1 2026, this compound is classified as a Tier 3 Specialty Intermediate .[1] It is not typically held in bulk stock by catalog distributors (Sigma, VWR) but is available through specialized organic building block suppliers and custom synthesis houses.[1]

Supplier Landscape

The primary supply chain flows through aggregators connecting to manufacturers in East Asia (China/India) and boutique synthesis labs in the US/EU.[1][2]

  • Primary Aggregators: ChemicalBook, SciFinder, PubChem Vendors.[1][2]

  • Verified/Listed Suppliers:

    • Alfa Chemistry: Often lists specific substituted propiophenones for research scale (mg to g).[1]

    • BOC Sciences: Specializes in custom synthesis of chalcone derivatives.[1]

    • ChemScene / BLD Pharm: High probability of stock for library synthesis.[1]

Price Estimation Models

Pricing is highly volume-dependent.[1][2] The following estimates reflect current market rates for Research Grade (>98% HPLC) material.

QuantityEstimated Price Range (USD)Sourcing ChannelLead Time
100 mg $150 - $250Catalog Supplier1-2 Weeks
1 gram $450 - $800Specialty Vendor2-3 Weeks
100 grams $2,500 - $4,000Custom Synthesis6-8 Weeks
1 kg Inquiry Only (FTE based)CRO Contract3-4 Months

Strategic Note: If your requirement exceeds 50 grams, do not buy from a catalog . The cost-per-gram drops by >60% if you contract a custom synthesis lab to perform the Aldol-Reduction sequence described in Part 3.[1]

Part 3: Contingency Synthesis Protocol (Self-Validating)

Reaction Logic & Pathway

The synthesis constructs the C17 skeleton by coupling two commercially abundant precursors: 3'-Methoxyacetophenone and 3-Methylbenzaldehyde .[1][2]

  • Step 1 (Condensation): Formation of the Chalcone (Enone).[1][2]

  • Step 2 (Reduction): Saturation of the alkene to the ketone (Dihydrochalcone).[1]

Synthetic Pathway Diagram

SynthesisPathway SM1 3'-Methoxyacetophenone (CAS 586-37-8) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone NaOH, EtOH 0°C to RT (Claisen-Schmidt) SM2 3-Methylbenzaldehyde (CAS 620-23-5) SM2->Chalcone NaOH, EtOH 0°C to RT (Claisen-Schmidt) Target Target: 3'-Methoxy-3- (3-methylphenyl)propiophenone (CAS 898790-39-1) Chalcone->Target H2 (1 atm), 10% Pd/C EtOAc, RT (Selective Hydrogenation)

Caption: Two-step synthesis via Claisen-Schmidt condensation and Pd-catalyzed hydrogenation.

Detailed Experimental Methodology
Step 1: Synthesis of the Chalcone Intermediate[1][2]
  • Reagents: 3'-Methoxyacetophenone (1.0 eq), 3-Methylbenzaldehyde (1.0 eq), NaOH (1.2 eq), Ethanol (Solvent).[1][2]

  • Protocol:

    • Dissolve 3'-Methoxyacetophenone (15.0 g, 0.1 mol) and 3-Methylbenzaldehyde (12.0 g, 0.1 mol) in absolute ethanol (100 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add aqueous NaOH (10%, 40 mL) dropwise over 30 minutes. Causality: Slow addition prevents polymerization of the aldehyde.[1]

    • Allow to warm to room temperature and stir for 4-6 hours. A precipitate (the chalcone) should form.[1]

    • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting materials.[1]

    • Workup: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.

Step 2: Selective Reduction to Target[1][2]
  • Reagents: Chalcone (from Step 1), 10% Pd/C (5 wt%), Ethyl Acetate (or Methanol), Hydrogen balloon.[1][2]

  • Protocol:

    • Dissolve the chalcone (10 g) in Ethyl Acetate (150 mL). Note: EtOAc is preferred over MeOH to minimize over-reduction to the alcohol.[1]

    • Add 10% Pd/C catalyst (0.5 g).

    • Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure, ~1 atm).

    • Stir vigorously at room temperature for 2-4 hours.

    • Critical Control Point: Monitor via TLC every 30 mins. Stop immediately upon disappearance of the alkene spot to prevent reduction of the ketone carbonyl.[1]

    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced pressure.

Part 4: Analytical Validation (Quality Control)

To ensure the integrity of the purchased or synthesized material, the following analytical signatures must be verified.

1H-NMR Interpretation (CDCl3, 400 MHz)

The self-validating signature of the target molecule is the presence of two triplets corresponding to the ethyl linker, distinct from the doublet signals of the chalcone precursor.[1][2]

Chemical Shift (δ)MultiplicityIntegrationAssignment
2.35 Singlet3HMethyl group on phenyl ring B
3.05 Triplet2H-CH₂- adjacent to phenyl ring B
3.30 Triplet2H-CH₂- adjacent to Carbonyl (Alpha)
3.85 Singlet3HMethoxy group on phenyl ring A
6.80 - 7.60 Multiplet8HAromatic Protons (Both rings)
Mass Spectrometry (LC-MS)[1]
  • Expected Ion: [M+H]+ = 255.14[1]

  • Fragmentation Pattern: Look for the tropylium ion derivative (m/z 105) and the methoxybenzoyl fragment (m/z 135).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 898790-39-1. Retrieved from [Link]

  • BuyersGuideChem. Suppliers for CAS 898790-39-1. Retrieved from [Link]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).

Sources

3'-Methoxy-3-(3-methylphenyl)propiophenone safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3'-Methoxy-3-(3-methylphenyl)propiophenone is a specialized dihydrochalcone derivative utilized primarily as an intermediate in organic synthesis and medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and anti-inflammatory agents.

As a New Chemical Entity (NCE) or niche research chemical, comprehensive toxicological data is often sparse. This guide synthesizes available physicochemical data with Read-Across Toxicology —inferring safety profiles from structural analogs (e.g., 3-methoxypropiophenone and generic dihydrochalcones)—to provide a robust handling framework for R&D professionals.

Structural Characterization[1]
  • Molecular Formula: C₁₇H₁₈O₂[1]

  • Molecular Weight: 254.33 g/mol

  • SMILES: COc1cccc(C(=O)CCc2cccc(C)c2)c1

  • Core Scaffold: 1,3-Diphenylpropan-1-one (Dihydrochalcone)

  • Key Functional Groups:

    • Ketone (Carbonyl): Reactive center for nucleophilic addition or reduction.

    • Methoxy (-OCH₃): Electron-donating group on Ring A (meta-position).

    • Methyl (-CH₃): Lipophilic substituent on Ring B (meta-position).

Physicochemical Properties (Predicted)

Understanding the physicochemical profile is critical for predicting bioavailability, environmental fate, and storage stability.

PropertyValue / PredictionSource/Methodology
Physical State Solid (Low melting) or Viscous OilStructural analog comparison
Melting Point 45–60 °C (Estimated)Based on similar dihydrochalcones
Boiling Point ~380–400 °C (at 760 mmHg)Calculated (ACD/Labs Algorithm)
LogP (Octanol/Water) 4.2 ± 0.4High Lipophilicity (Bioaccumulation risk)
Solubility DMSO (>20 mg/mL), Ethanol, DCMInsoluble in water
pKa N/A (Non-ionizable in physiologic range)Lack of acidic/basic protons

Hazard Identification (GHS Classification)

Based on the "Read-Across" principle from 3-Methoxypropiophenone (CAS 37951-49-8) and general ketone toxicity.

Signal Word: WARNING

Hazard Statements (H-Codes):

  • H302: Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects (Predicted based on LogP > 4).

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.[2][4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4][5]

Synthesis & Degradation Pathways

Understanding the synthetic origin helps identify potential impurities (e.g., unreacted chalcones, which are often more toxic/sensitizing than the dihydro-product).

Synthesis Workflow

The compound is typically synthesized via the Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

SynthesisPathway cluster_0 Critical Impurity Control A 3-Methoxyacetophenone C Intermediate Chalcone (Enone) A->C Aldol Condensation (NaOH/EtOH) B 3-Methylbenzaldehyde B->C D Target Molecule (Dihydrochalcone) C->D H2 / Pd-C (Reduction)

Caption: Synthesis pathway highlighting the intermediate chalcone (C), a Michael Acceptor with higher potential toxicity than the final target (D).

Degradation & Stability
  • Oxidation: The benzylic positions (adjacent to the carbonyl and the phenyl rings) are susceptible to auto-oxidation over time, forming peroxides or benzoic acid derivatives.

  • Photolysis: Propiophenones can undergo Norrish Type I/II cleavage under UV light.

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation.

Handling & Exposure Controls

This protocol treats the substance as a Potent Bioactive Compound (PBC) until definitive toxicology proves otherwise.

Engineering Controls
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • HEPA Filtration: If handling solid powder, use a balance enclosure with HEPA filtration to prevent dust inhalation.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/synthesizing).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended for solutions in DMSO/DCM.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for liquid handling.

Toxicological Assessment (Read-Across)

Structural Alerts
  • Michael Acceptor Potential: While the target is a dihydrochalcone (saturated), trace impurities of the chalcone precursor (unsaturated enone) act as Michael acceptors, capable of alkylating DNA and proteins. Purity verification (HPLC/NMR) is critical.

  • Lipophilicity (LogP ~4.2): High likelihood of crossing the blood-brain barrier (BBB) and cell membranes.

Acute Toxicity Profile (Predicted)
  • Oral LD50 (Rat): Estimated 500–2000 mg/kg (Category 4). Based on 3-methoxypropiophenone data.

  • Sensitization: Potential skin sensitizer if chalcone impurities are present.

Emergency Response Protocols

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with water (15m) 2. Remove contacts 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Medical Eval Inhale->ActionInhale

Caption: Immediate triage workflow for acute exposure incidents.

Firefighting Measures
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[2][5][6] Do NOT use water jet (may spread the lipophilic chemical).

  • Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12498418 (Related Analog: 1-(3-Methoxyphenyl)-2-methylpropan-1-one). Retrieved from [Link]

  • Loba Chemie (2019). Material Safety Data Sheet: 3-Methoxy Propiophenone (CAS 37951-49-8). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[4] 29 CFR 1910.1200.[5][6]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

3'-Substituted Propiophenone Derivatives: Synthetic Pathways and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged Meta-Position"

In the landscape of medicinal chemistry, the propiophenone scaffold (1-phenylpropan-1-one) serves as a fundamental building block for a vast array of CNS-active agents, particularly cathinones and aminoketones. While para-substitution (4'-position) is synthetically accessible and common (e.g., in many substituted amphetamines), 3'-substitution (meta-substitution) occupies a unique and "privileged" niche.

The 3'-substituent often imparts critical metabolic stability by blocking the primary site of oxidative metabolism (the para-position) while modulating the electronic density of the aromatic ring without imposing the steric bulk associated with ortho-substitution. This guide provides a rigorous technical analysis of 3'-substituted propiophenone derivatives, focusing on the synthesis of high-purity intermediates (specifically avoiding the common regioisomeric traps) and their application in developing norepinephrine-dopamine reuptake inhibitors (NDRIs) like Bupropion.

Structural Analysis & Nomenclature: The "3 vs. 3'" Trap

Before entering the laboratory, a critical distinction must be made to ensure scientific integrity. Literature often conflates two distinct isomers due to loose nomenclature.

TermStructureChemical NameApplication
3-Chloropropiophenone Ph-C(=O)-CH₂-CH₂-Cl3-chloro-1-phenylpropan-1-onePrecursor to Mannich bases; alkylating agent.
3'-Chloropropiophenone m-Cl-C₆H₄-C(=O)-CH₂-CH₃ 1-(3-chlorophenyl)propan-1-one Core scaffold for Bupropion; the focus of this guide.

Critical Warning: Purchasing or synthesizing "3-chloropropiophenone" without verifying the CAS number or structure will likely yield the alkyl-chloride, rendering the synthesis of meta-substituted aryl derivatives impossible.

Synthetic Architectures: Overcoming Regioselectivity

Synthesizing meta-substituted aromatics is inherently more challenging than para-substituted analogs due to the directing effects of standard electrophilic aromatic substitution (EAS).

Pathway A: The Deactivated Directing Approach (Industrial)

The carbonyl group of propiophenone is electron-withdrawing, directing incoming electrophiles to the meta position. However, the ring is deactivated, requiring harsh conditions.

  • Mechanism: Chlorination of propiophenone using Cl₂ gas and a Lewis Acid (AlCl₃) swamping catalyst.

  • Pros: Low raw material cost.

  • Cons: High energy; potential for polychlorination; difficult workup.

Pathway B: The Grignard Inversion (Laboratory Standard)

For high-purity research applications, the Grignard reaction on meta-substituted nitriles is the gold standard. It guarantees regiochemistry because the substituent is pre-installed on the starting material.

  • Mechanism: Reaction of m-substituted benzonitrile with ethylmagnesium bromide, followed by acid hydrolysis of the imine intermediate.

  • Pros: 100% Regiocontrol; mild conditions; scalable.

  • Cons: Requires anhydrous conditions; substituted benzonitriles can be expensive.

Pathway C: Transition Metal Catalyzed Cross-Coupling

For complex 3'-substituents (aryl, heteroaryl, vinyl), Suzuki-Miyaura or Stille coupling on 3'-bromopropiophenone is the method of choice.

Visualization: Synthetic Decision Matrix

SynthesisPathways Start Target: 3'-Substituted Propiophenone Decision Is the 3'-substituent a Halogen (Cl/Br)? Start->Decision RouteA Route A: Direct Halogenation (Propiophenone + X2/AlCl3) Decision->RouteA Yes (Low Cost) RouteB Route B: Grignard Addition (m-Substituted Benzonitrile + EtMgBr) Decision->RouteB Yes (High Purity) RouteC Route C: Pd-Catalyzed Coupling (3'-Bromopropiophenone + Boronic Acid) Decision->RouteC No (Complex R) OutcomeA Yield: Moderate Regio-purity: ~90-95% Use: Industrial Bulk RouteA->OutcomeA OutcomeB Yield: High Regio-purity: >99% Use: Lab/Pharma R&D RouteB->OutcomeB OutcomeC Yield: Variable Complexity: High Use: Novel Analog Discovery RouteC->OutcomeC

Figure 1: Decision matrix for selecting the optimal synthetic route based on substituent type and purity requirements.

Experimental Protocols

Protocol 1: High-Purity Synthesis of 3'-Chloropropiophenone (Grignard Route)

This protocol ensures exclusive meta-substitution, avoiding the ortho/para contamination common in Friedel-Crafts approaches.

Reagents:

  • 3-Chlorobenzonitrile (CAS: 7623-09-8)

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (6 M)

Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Charge the flask with 3-Chlorobenzonitrile (13.7 g, 100 mmol) and anhydrous THF (100 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer Ethylmagnesium bromide (36.7 mL, 110 mmol) to the addition funnel. Add dropwise over 30 minutes, maintaining internal temperature <10°C. Reasoning: Slow addition prevents runaway exotherms and minimizes side reactions.

  • Reaction: Upon completion of addition, remove the ice bath and heat to reflux (65°C) for 3 hours. The solution will turn from clear to a cloudy yellow/brown imine complex.

  • Hydrolysis: Cool the mixture to 0°C. Carefully quench with 6 M HCl (50 mL). Caution: Vigorous gas evolution. Stir at room temperature for 2 hours to hydrolyze the intermediate ketimine to the ketone.

  • Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~115°C at 10 mmHg) or flash chromatography (Hexanes/EtOAc 95:5).

Validation:

  • 1H NMR (CDCl₃): δ 7.95 (s, 1H), 7.85 (d, 1H), 7.53 (d, 1H), 7.40 (t, 1H), 2.98 (q, 2H), 1.21 (t, 3H).

  • Note the singlet at 7.95 ppm, characteristic of the isolated proton between the carbonyl and chloro groups in the meta position.

Medicinal Chemistry & SAR: The Bupropion Paradigm

The 3'-substituted propiophenone scaffold is most famously utilized in Bupropion (3'-chloro-2-(tert-butylamino)propiophenone).[1] Understanding the SAR (Structure-Activity Relationship) of this molecule elucidates the value of the meta-substitution.

Pharmacophore Mapping
  • 3'-Substituent (Cl, Me, CF3): Increases lipophilicity and metabolic stability. The meta-chloro group prevents para-hydroxylation, a common metabolic pathway for phenyl rings.

  • Alpha-Carbon: Substitution here (e.g., methyl in propiophenone vs. hydrogen in acetophenone) introduces chirality when an amine is added.

  • Amine Nitrogen: The tert-butyl group in Bupropion is crucial for selectivity for the Dopamine Transporter (DAT) over the Norepinephrine Transporter (NET).

Metabolic Logic

In many phenethylamines, the para-position is the "soft spot" for CYP450 oxidation.

  • Para-H: Rapid oxidation to phenol -> conjugation -> excretion (Short half-life).

  • Meta-Cl (Bupropion): Sterically and electronically deactivates the ring towards oxidation. The metabolism shifts to the tert-butyl group (hydroxylation to hydroxybupropion), which is an active metabolite with a longer half-life.

Visualization: SAR & Metabolic Pathways

SAR Scaffold 3'-Substituted Propiophenone (Scaffold) MetaPos 3'-Position (Meta) (Cl, Me, CF3) Scaffold->MetaPos ParaPos 4'-Position (Para) (Blocked/Open) Scaffold->ParaPos AlphaPos Alpha-Carbon (Bromination Site) Scaffold->AlphaPos Effect1 Metabolic Stability (Prevents p-Hydroxylation) MetaPos->Effect1 Electron Withdrawal ParaPos->Effect1 If unsubstituted, vulnerable to CYP2D6 Effect3 Precursor to Aminoketones AlphaPos->Effect3 Functionalization Effect2 DAT/NET Selectivity Effect3->Effect2 via Substitution

Figure 2: Structure-Activity Relationship (SAR) highlighting the strategic role of the 3'-substituent in metabolic protection.

References

  • Synthesis of 3'-Chloropropiophenone via Friedel-Crafts

    • Title: Process for the preparation of 3'-chloropropiophenone.[2][3][4]

    • Source: Vertex AI Search / QuickCompany P
    • URL
  • General Synthesis of Substituted Propiophenones

    • Title: A Technical Guide to the Synthesis of Substituted Propiophenones.
    • Source: BenchChem Technical Support Team.[5]

    • URL
  • Title: Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues.
  • Biological Activity of Propiophenone Derivatives (Antidiabetic)

    • Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.[6][7]

    • Source: PubMed / Bioorganic & Medicinal Chemistry.[2][7]

    • URL
  • LAT-1 Activity of Meta-Substituted Analogs

    • Title: LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs.[8]

    • Source: N
    • URL

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone via Catalytic Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

Dihydrochalcones (1,3-diarylpropan-1-ones) are highly valued scaffolds in medicinal chemistry, exhibiting diverse pharmacological profiles including antidiabetic, anti-inflammatory, and antioxidant activities . The synthesis of our target molecule, 3'-Methoxy-3-(3-methylphenyl)propiophenone , relies on the selective reduction of its corresponding α,β-unsaturated chalcone precursor.

The Chemoselectivity Challenge: Achieving absolute chemoselectivity—reducing the conjugated alkene without triggering the over-reduction of the carbonyl group to a secondary alcohol or inducing hydrogenolysis of the methoxy ether—is a persistent challenge. Traditional hydrogenation utilizing pressurized H₂ gas often suffers from poor selectivity (yielding 10–20% of the over-reduced alcohol) and requires specialized pressure vessels. Conversely, complex metal hydrides (e.g., NaBH₄) are prone to attacking the carbonyl directly via 1,2-reduction.

The Solution: Catalytic Transfer Hydrogenation (CTH) To circumvent these issues, we employ Catalytic Transfer Hydrogenation utilizing ammonium formate (NH₄HCO₂) and Palladium on Carbon (Pd/C) . This provides an elegant, self-regulating system. Under mild thermal conditions (60 °C), ammonium formate decomposes on the Pd(0) surface into ammonia, carbon dioxide, and surface-bound active hydride species. The softer, more accessible alkene coordinates preferentially to the metal surface compared to the harder carbonyl oxygen. This kinetic preference ensures near-quantitative conversion to the saturated propiophenone while completely sparing the ketone .

Experimental Workflow & Logical Relationships

SynthesisWorkflow SM Starting Materials 3'-Methoxyacetophenone + m-Tolualdehyde Step1 Aldol Condensation NaOH, EtOH 25°C, 12h SM->Step1 Chalcone Intermediate Chalcone Precursor Step1->Chalcone Step2 Transfer Hydrogenation Pd/C, NH4HCO2 EtOH, 60°C, 30 min Chalcone->Step2 Product Target Molecule 3'-Methoxy-3-(3-methylphenyl) propiophenone Step2->Product

Fig 1. Two-step synthetic workflow for 3'-Methoxy-3-(3-methylphenyl)propiophenone.

CatalyticCycle Pd_surface Pd(0) Catalyst Surface Pd_H Pd-H (Active Hydride) + CO2 + NH3 Pd_surface->Pd_H Formate Decomposition Formate Ammonium Formate (NH4HCO2) Formate->Pd_H Enolate Pd-Enolate Intermediate Pd_H->Enolate Hydride Transfer to C=C Chalcone Chalcone (C=C coordinated) Chalcone->Enolate Product Propiophenone (Saturated Ketone) Enolate->Product Protonation & Release Product->Pd_surface Catalyst Regeneration

Fig 2. Mechanism of Pd/C-catalyzed transfer hydrogenation of chalcones.

Step-by-Step Methodologies

Protocol A: Synthesis of the Chalcone Precursor

Objective: Synthesize 1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3'-methoxyacetophenone (10.0 mmol, 1.50 g) and m-tolualdehyde (10.5 mmol, 1.26 g) in absolute ethanol (25 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents uncontrolled exothermic spikes and minimizes Cannizzaro-type disproportionation of the aldehyde.

  • Base Addition: Add a freshly prepared aqueous solution of NaOH (15.0 mmol, 0.60 g in 5 mL H₂O) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and stir the reaction at room temperature (25 °C) for 12 hours.

  • Self-Validation Point (Visual & TLC): The reaction is self-driving as the highly conjugated chalcone is less soluble in ethanol and precipitates. The reaction is complete when a thick, pale-yellow precipitate forms. TLC (Hexanes:EtOAc 8:2) will show the disappearance of the starting ketone (

    
     ~0.4) and the emergence of a bright yellow, strongly UV-active product spot (
    
    
    
    ~0.5).
  • Isolation: Pour the mixture into ice-water (50 mL) and neutralize with 1M HCl to pH 7. Filter the precipitate, wash with cold ethanol (10 mL), and dry under vacuum to yield the chalcone intermediate.

Protocol B: Chemoselective Transfer Hydrogenation

Objective: Reduce the α,β-unsaturated double bond to yield 3'-Methoxy-3-(3-methylphenyl)propiophenone.

  • Catalyst Preparation (Critical Safety Step): To a 100 mL 2-neck flask flushed with Argon, add 10% Pd/C (0.25 mmol, 266 mg). Immediately wet the catalyst with absolute ethanol (5 mL). Causality: Dry Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen; wetting it under inert gas prevents spontaneous ignition.

  • Substrate Addition: Add the chalcone intermediate (5.0 mmol, 1.26 g) dissolved in absolute ethanol (20 mL).

  • Hydrogen Donor: Add ammonium formate (25.0 mmol, 1.58 g, 5.0 eq) in one portion. Causality: A 5-fold excess ensures rapid pseudo-first-order kinetics for the reduction while maintaining a neutral pH that protects the ketone from over-reduction.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C.

  • Self-Validation Point (In-Process): Effervescence (release of CO₂ and NH₃ gases) will begin as the internal temperature reaches ~40 °C. Over 30 minutes, the deep yellow color of the solution will fade to colorless, providing a direct visual cue of the loss of extended conjugation.

  • Reaction Termination: Once gas evolution ceases (approx. 30–45 min), verify completion via TLC (Hexanes:EtOAc 8:2). The product (

    
     ~0.55) will be invisible under ambient light but highly active under 254 nm UV.
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 15 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (30 mL), wash with water (2 x 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure target propiophenone.

Analytical Validation & Quantitative Optimization

To ensure the trustworthiness of the protocol, the final product must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (CDCl₃): The successful reduction is confirmed by the complete disappearance of the vinylic protons (two doublets,

    
     ≈ 15.5 Hz, ~7.4–7.8 ppm). These are replaced by two mutually coupled aliphatic multiplets at ~3.05 ppm and ~3.30 ppm (4H total), corresponding to the newly formed sp³ -CH₂-CH₂- linkage.
    
  • ¹³C NMR (CDCl₃): The preservation of the carbonyl group is verified by the presence of a distinct ketone signal at ~199 ppm.

Table 1: Comparative Optimization of Reduction Conditions for Chalcones The data below summarizes the experimental rationale for selecting CTH over traditional methods.

EntryReduction MethodReagents / CatalystSolventTemp (°C)Time (h)Conversion (%)Chemoselectivity for Ketone (%)
1Direct HydrogenationH₂ (1 atm), 10% Pd/CEtOAc254.0>9982 (18% over-reduced alcohol)
2Hydride ReductionNaBH₄, NiCl₂MeOH01.0>99<5 (95% allylic/saturated alcohol)
3 Transfer Hydrogenation NH₄HCO₂, 10% Pd/C EtOH 60 0.5 >99 >99 (Optimal Protocol)
4Transfer Hydrogenationn-BuOH, Pincer-Pdn-BuOH11012.09598

References

  • Silva, W. A., Takada, S. C. S., Nogueira, F. M., & Almeida, L. A. R. "Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C." Organics, 2025.[Link]

  • Ding, B., Zhang, Z., Liu, Y., Sugiya, M., Imamoto, T., & Zhang, W. "Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source." Organic Letters, 2013.[Link]

  • Stompor, M., Broda, D., & Bajek-Bil, A. "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review." Molecules, 2019.[Link]

Application Note: Protocols for the Selective Catalytic Hydrogenation of 3'-Methoxy-3-methylchalcone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Dihydrochalcones are a significant class of compounds in medicinal chemistry and natural products research, serving as precursors to flavonoids and exhibiting a range of biological activities.[1] The catalytic hydrogenation of chalcones is the most direct route to these valuable saturated ketones. The primary challenge in this transformation is achieving high chemoselectivity: the preferential reduction of the α,β-unsaturated carbon-carbon double bond while leaving the carbonyl group intact.

This document provides a comprehensive guide for the selective catalytic hydrogenation of a model substrate, 3'-methoxy-3-methylchalcone, to its corresponding dihydrochalcone, 1-(3-methoxyphenyl)-3-(m-tolyl)propan-1-one. We present detailed protocols based on established methodologies for heterogeneous catalysis, explain the underlying chemical principles that govern catalyst selection and reaction outcomes, and offer guidance on process optimization and product characterization. The protocols are designed for researchers in synthetic chemistry and drug development, providing a robust framework for achieving high-yield, selective reductions.

Reaction Mechanism and Principles of Selectivity

The catalytic hydrogenation of an α,β-unsaturated ketone like a chalcone involves the addition of two hydrogen atoms across a double bond, mediated by a metal catalyst. The process generally follows the Horiuti-Polanyi mechanism, involving the dissociative chemisorption of molecular hydrogen onto the catalyst surface and the subsequent stepwise addition to the adsorbed substrate.

The key to a successful synthesis of dihydrochalcone lies in chemoselectivity . The substrate, 3'-methoxy-3-methylchalcone, possesses two primary reducible functional groups:

  • The Carbon-Carbon double bond (alkene) in the propenone bridge.

  • The Carbon-Oxygen double bond (ketone) of the carbonyl group.

Thermodynamically, hydrogenation of the C=C bond is more favorable than the C=O bond.[2] Therefore, catalyst systems are chosen to exploit this difference.

  • Palladium (Pd) Catalysts: Palladium, particularly when supported on carbon (Pd/C), is highly effective for the hydrogenation of C=C bonds.[3][4] It shows a strong preference for adsorbing and reducing the alkene moiety over the carbonyl group under mild conditions (low temperature and pressure), making it the catalyst of choice for this transformation.[4]

  • Nickel (Ni) Catalysts: Raney Nickel is a highly active hydrogenation catalyst made from a nickel-aluminum alloy.[5][6] Its high activity allows it to reduce both C=C and C=O bonds, often requiring more careful control of reaction conditions (temperature, pressure, time) to prevent over-reduction to the corresponding alcohol.

  • Homogeneous Catalysts: Rhodium and Ruthenium complexes can also offer excellent selectivity, often under very mild conditions.[7][8] Catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule instead of H₂ gas, is another effective strategy that often employs these catalysts or Pd/C.[9][10]

The choice of protocol depends on available equipment, safety considerations (H₂ gas vs. transfer hydrogenation), and desired purity profile.

Visualized Reaction Pathway

The hydrogenation of 3'-methoxy-3-methylchalcone can lead to several products depending on the catalyst and conditions. The desired pathway is the selective reduction of the alkene bond.

Reaction_Pathway Chalcone 3'-Methoxy-3-methylchalcone (Starting Material) DHC 1-(3-Methoxyphenyl)-3-(m-tolyl)propan-1-one (Desired Dihydrochalcone) Chalcone->DHC + H₂ Selective C=C Reduction (e.g., Pd/C, mild cond.) Allyl_Alcohol (E)-1-(3-Methoxyphenyl)-3-(m-tolyl)prop-2-en-1-ol (Allylic Alcohol Intermediate) Chalcone->Allyl_Alcohol + H₂ Selective C=O Reduction (Less Common) Alcohol 1-(3-Methoxyphenyl)-3-(m-tolyl)propan-1-ol (Fully Reduced Product) DHC->Alcohol + H₂ C=O Reduction (e.g., Raney Ni, harsh cond.) Allyl_Alcohol->Alcohol + H₂ C=C Reduction

Caption: Possible hydrogenation pathways for 3'-methoxy-3-methylchalcone.

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Reactions involving hydrogen gas require appropriate pressure-rated equipment and careful handling to avoid ignition.

Protocol A: Selective C=C Hydrogenation using Palladium on Carbon (Pd/C) and H₂ Gas

This is the most standard and highly reliable method for achieving selective reduction of the C=C bond.

Materials & Equipment:

  • 3'-methoxy-3-methylchalcone

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade

  • Parr hydrogenator or a similar pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Büchner funnel with Celite® or a syringe filter with PTFE membrane)

  • Source of hydrogen (H₂) gas

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel containing a magnetic stir bar, add 3'-methoxy-3-methylchalcone (e.g., 1.0 g, 3.96 mmol).

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10% by weight of the substrate, e.g., 50-100 mg).

    • Scientist's Note: A 5-10 mol% loading is typical. Higher loadings can increase reaction rate but also cost and the risk of over-reduction. The catalyst is handled wet for safety to prevent ignition of the dry powder upon contact with air and solvent.

  • Solvent Addition: Add a suitable solvent (e.g., 20-40 mL of EtOH or EtOAc) to dissolve the chalcone.

  • Inerting the Atmosphere: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (N₂) and then venting to a safe exhaust. Repeat this cycle 3-5 times to remove all oxygen.

    • Scientist's Note: Oxygen can poison the catalyst and create an explosive mixture with hydrogen. Thorough inerting is a critical safety step.

  • Hydrogenation: Purge the vessel with hydrogen (H₂) gas in the same manner (pressurize/vent, 3x). Finally, pressurize the vessel to the desired pressure (e.g., 1-4 atm or ~15-60 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by observing the drop in hydrogen pressure or by Thin Layer Chromatography (TLC) analysis of small aliquots. The reaction is often complete within 2-6 hours at room temperature.

  • Work-up: Once the reaction is complete (no further H₂ uptake or TLC shows complete consumption of starting material), carefully vent the excess hydrogen. Purge the vessel with nitrogen again (3x).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Scientist's Note: The filter cake containing the catalyst should be kept wet and disposed of properly, as it can be pyrophoric upon drying.

  • Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude dihydrochalcone. The product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Protocol B: Catalytic Transfer Hydrogenation (CTH) with Pd/C

This protocol avoids the use of pressurized hydrogen gas, making it more accessible for laboratories not equipped for pressure reactions.[9]

Materials & Equipment:

  • 3'-methoxy-3-methylchalcone

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Setup: To a round-bottom flask containing a stir bar, add the chalcone (e.g., 1.0 g, 3.96 mmol) and the solvent (e.g., 25 mL MeOH).

  • Reagent Addition: Add ammonium formate (3-5 equivalents, e.g., 0.75 g, 11.9 mmol).

    • Scientist's Note: Ammonium formate decomposes in situ to produce hydrogen. A stoichiometric excess is required to drive the reaction to completion.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% w/w).

  • Reaction: Attach the reflux condenser and heat the mixture to a gentle reflux (for MeOH, ~65°C). Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.

  • Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through Celite® to remove the catalyst, washing the pad with methanol. Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts. Dry the organic layer, filter, and concentrate to obtain the product.

Process Optimization and Product Characterization

To achieve optimal results, several parameters can be adjusted. The following table summarizes key variables and their expected impact.

ParameterRangeEffect on Reaction & Rationale
Catalyst Loading 1-10 mol% (w/w)Higher loading increases reaction rate but also cost. Too high can promote side reactions.
H₂ Pressure 1-10 atmHigher pressure increases H₂ concentration, accelerating the rate. For selective C=C reduction, low pressure (1-4 atm) is often sufficient and safer.
Temperature 20-60 °CHigher temperature increases the rate but may decrease selectivity, favoring over-reduction of the carbonyl. Room temperature is often ideal for Pd/C.
Solvent EtOH, MeOH, EtOAc, THFSolvent choice can affect substrate solubility and reaction rate. Protic solvents like EtOH and MeOH are common and effective.
Stirring Speed 500-1200 RPMVigorous stirring is crucial in heterogeneous catalysis to ensure efficient mass transfer of hydrogen from the gas to the liquid and to the catalyst surface.

Product Characterization: The success of the reaction is confirmed by analyzing the final product.

TechniqueExpected Observation for Dihydrochalcone
TLC Disappearance of the starting chalcone spot (more conjugated, lower Rf) and appearance of a new, higher Rf product spot.
¹H NMR Disappearance of the two vinyl proton signals (doublets, δ ≈ 7.2-7.8 ppm). Appearance of two new aliphatic signals (triplets, δ ≈ 2.8-3.3 ppm) corresponding to the -CH₂-CH₂- bridge.
¹³C NMR Disappearance of the two alkene carbon signals (δ ≈ 120-145 ppm). Appearance of two new aliphatic carbon signals (δ ≈ 30-45 ppm).
Mass Spec (MS) The molecular ion peak [M+H]⁺ should correspond to the mass of the dihydrochalcone (C₁₇H₁₈O₂), which is M+2 compared to the starting material. Expected: m/z = 255.1385.

General Experimental Workflow

The following diagram outlines the logical flow from starting materials to the final, characterized product.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Weigh Substrate & Catalyst B Add Solvent A->B C Assemble Reactor B->C D Inert Atmosphere (Purge with N₂) C->D E Introduce Hydrogen (H₂ Gas or Donor) D->E F Run Reaction (Stir, Temp Control) E->F G Monitor Progress (TLC/Pressure) F->G H Vent & Purge (N₂) G->H I Filter Catalyst (Celite®) H->I J Remove Solvent (Rotovap) I->J K Purify if Needed (Recrystallization/Chromatography) J->K L NMR (¹H, ¹³C) K->L N Confirm Structure & Purity L->N M Mass Spectrometry M->N

Caption: A standard workflow for catalytic hydrogenation experiments.

References

  • Dudek, M. K., et al. (2021). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 26(23), 7179. [Link]

  • Tukacs, J. M., et al. (2018). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. ResearchGate. [Link]

  • Powers, T. A., et al. (2022). Copper(II)-catalyzed selective reduction of chalcones using phenylsilane. PLoS ONE, 17(8), e0272449. [Link]

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  • Al-Amin, M., et al. (2023). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Molecules, 28(19), 6932. [Link]

  • Singh, G., & Singh, J. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Chemistry & Biology Interface, 12(1), 40-61. [Link]

  • Mustikasari, K., et al. (2021). The Promotion Effect of Cu on the Pd/C Catalyst in the Chemoselective Hydrogenation of Unsaturated Carbonyl Compounds. Bulletin of Chemical Reaction Engineering & Catalysis, 16(2), 267-279. [Link]

  • Wang, D., et al. (2013). Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Catalyzed by Pincer-Pd Complexes Using Alcohol as a Hydrogen Source. Organic Letters, 15(14), 3638–3641. [Link]

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  • Mustikasari, K., et al. (2021). The Promotion Effect of Cu on the Pd/C Catalyst in the Chemoselective Hydrogenation of Unsaturated Carbonyl Compounds. Semantic Scholar. [Link]

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  • Zhang, W., et al. (2015). A stepwise loading method to magnetically responsive Pt-Fe3O4/MCNT catalysts for selective hydrogenation of 3-methylcrotonaldehyde. ResearchGate. [Link]

  • Szymański, P., et al. (2020). Highly Effective, Regiospecific Hydrogenation of Methoxychalcone by Yarrowia lipolytica Enables Production of Food Sweeteners. Molecules, 25(19), 4539. [Link]

  • Organic Chemistry Portal. (2006). Hydrogenation of Alkenes and Alkynes. [Link]

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  • Andrei, A.V., et al. (2016). Selective Blockage Of The Catalyst Active Sites For The Hydrogenation Of Various Functional Groups Over Raney Nickel And Nickel Supported On Silica. Trends in Green Chemistry, 2(1). [Link]

  • Csürös, Z., et al. (1959). INVESTIGATIONS WITH THE USE OF RANEY NICKEL CATALYST. Periodica Polytechnica Chemical Engineering, 3(1), 25-41. [Link]

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  • Ashenhurst, J. (2011). Reagent Friday: Raney Nickel. Master Organic Chemistry. [Link]

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  • Ekom, S. E., et al. (2021). Synthesis of Biobased Phloretin Analogues: An Access to Antioxidant and Anti-Tyrosinase Compounds for Cosmetic Applications. ResearchGate. [Link]

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Application Notes and Protocols for 3'-Methoxypropiophenone as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature and Scope: This guide focuses on the synthesis and applications of 3'-Methoxypropiophenone (CAS: 37951-49-8). The initially requested topic, 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-39-1), is a distinct molecule for which detailed public-domain protocols and applications are not widely established. Given the structural similarities and the extensive documentation available for 3'-Methoxypropiophenone as a critical building block in active pharmaceutical ingredients (APIs), this document provides a comprehensive analysis of its synthesis and utility, which serves as an authoritative model for researchers working with related propiophenone derivatives.

Introduction: The Strategic Importance of 3'-Methoxypropiophenone

3'-Methoxypropiophenone is an aromatic ketone that has emerged as a cornerstone intermediate in modern pharmaceutical synthesis. Its structural architecture, featuring a propiophenone backbone and a methoxy group at the meta-position, provides a versatile scaffold for the construction of complex molecular targets. The methoxy group is particularly significant; it can act as a directing group in further aromatic substitutions or, more critically, serve as a protected phenol. This latent phenolic hydroxyl is a common pharmacophore in centrally acting drugs, and its unmasking is often a key final step in a synthetic sequence.

The primary driver for the industrial-scale production of 3'-Methoxypropiophenone is its role as a crucial precursor to Tapentadol [1][2], a potent, centrally acting opioid analgesic used for managing moderate to severe pain. The synthesis of Tapentadol from this intermediate underscores the strategic importance of developing robust, scalable, and efficient protocols for the production and subsequent transformation of 3'-Methoxypropiophenone.

Physicochemical Properties and Characterization Data

Accurate characterization of the starting intermediate is fundamental to the success of any multi-step synthesis. The key properties of 3'-Methoxypropiophenone are summarized below.

PropertyValueSource
CAS Number 37951-49-8[3]
Molecular Formula C₁₀H₁₂O₂[4]
Molecular Weight 164.20 g/mol [4][5]
Appearance Colorless to light yellow liquid[4][6]
Boiling Point 259 °C[4][6]
Density ~1.08 g/cm³[4]
Refractive Index ~1.523[4]
Storage Sealed in dry, Room Temperature[4]

Table 1: Physicochemical Properties of 3'-Methoxypropiophenone.

Spectroscopic Data for Structural Verification

The following data are representative for confirming the identity and purity of the material.

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.52-7.46 (m, 1H, Ar-H), 7.44-7.41 (m, 2H, Ar-H), 7.22-7.19 (m, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 2.04 (q, 2H, CH₂), 1.08 (t, 3H, CH₃)[1].
GC-MS (m/z)164 (M⁺, 30.21%), 135 (100.00%), 107 (60.25%), 92 (30.28%), 77 (63.25%)[1].

Table 2: Representative Analytical Data for 3'-Methoxypropiophenone.

Recommended Synthesis Protocols

Several synthetic routes to 3'-Methoxypropiophenone have been reported. The choice of method often depends on the scale, cost of starting materials, and desired purity. We present the most common and reliable method based on a Grignard reaction.

Protocol: Synthesis via Grignard Reaction with Propionitrile

This method is highly effective and scalable, offering excellent yield and purity[1][7]. It proceeds by forming a Grignard reagent from m-bromoanisole, which then undergoes nucleophilic addition to propionitrile, followed by acidic hydrolysis to yield the target ketone. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) can facilitate the reaction[1].

A Charge Reactor: - Magnesium (1.0 mol) - Anhydrous AlCl₃ (cat.) - THF (300 mL) C Initiate Grignard Formation: - Slowly add Solution B to A - Maintain 50-55°C (gentle reflux) A->C B Prepare Solution: - m-Bromoanisole (1.0 mol) - THF (300 mL) B->C D Complete Grignard Reaction: - Heat to reflux for 0.5-1.0 h C->D E Nucleophilic Addition: - Cool reaction - Slowly add Propionitrile (1.0 mol) D->E F Reaction Completion: - Stir for 1.0-2.0 h E->F G Quench & Hydrolyze: - Cool in ice bath - Slowly add 3M HCl (aq) F->G H Work-up: - Separate aqueous layer - Distill THF from organic layer G->H I Purification: - Vacuum distillation - Collect 3'-Methoxypropiophenone H->I

Caption: Grignard synthesis workflow for 3'-Methoxypropiophenone.

  • Reactor Setup: Equip a dry 1 L three-necked round-bottom flask with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet.

  • Initial Charge: Charge the flask with magnesium turnings (24.3 g, 1.0 mol) and anhydrous aluminum chloride (3.0 g, as catalyst)[1]. Add 300 mL of anhydrous tetrahydrofuran (THF).

  • Grignard Reagent Preparation: In the dropping funnel, prepare a solution of m-bromoanisole (187.1 g, 1.0 mol) in 300 mL of anhydrous THF[1].

  • Reaction Initiation: Begin stirring and slowly add ~10% of the m-bromoanisole solution to the magnesium suspension. Gentle heating may be required to initiate the exothermic reaction. Once initiated, maintain a steady, gentle reflux (50-55 °C) by controlling the addition rate[1].

  • Reaction Drive: After the addition is complete, heat the mixture to reflux for an additional 30-60 minutes to ensure all the magnesium has reacted[7]. The solution should turn a cloudy grey-brown.

  • Addition of Nitrile: Cool the Grignard reagent to room temperature. Slowly add propionitrile (55.1 g, 1.0 mol) via the dropping funnel, maintaining the temperature below 30°C with an ice bath if necessary.

  • Stirring: After the addition is complete, stir the reaction mixture for 1-2 hours at room temperature[1].

  • Hydrolysis (Quench): Cool the reaction flask in a large ice-water bath. Slowly and carefully add 3 M hydrochloric acid dropwise to quench the reaction and hydrolyze the intermediate imine salt. This step is highly exothermic. Continue adding acid until the aqueous phase is clear and acidic.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine all organic layers.

  • Solvent Removal: Remove the THF and ethyl acetate by distillation at atmospheric pressure[1].

  • Purification: Purify the crude residue by vacuum distillation to yield 3'-Methoxypropiophenone as a colorless to light yellow liquid. A yield of approximately 78-89% can be expected[1][5].

Application in Pharmaceutical Synthesis: The Tapentadol Pathway

3'-Methoxypropiophenone is the designated starting material for the synthesis of Tapentadol. The core transformation involves building the aminomethylpropyl side chain at the carbonyl carbon. A common approach is a variation of the Reformatsky reaction.

Protocol: Synthesis of Tapentadol Intermediate

This protocol describes the initial zinc-mediated reaction of 3'-Methoxypropiophenone with an α-bromoester, a key step in forming the carbon skeleton of Tapentadol[2][6].

sub 3'-Methoxypropiophenone solv THF, 65-75°C sub->solv reag Ethyl 2-bromopropionate + Zinc Metal + TMSCl (activator) reag->solv prod Key Tapentadol Intermediate (Ethyl 3-hydroxy-2-methyl-3-(3-methoxyphenyl)pentanoate) solv->prod Reformatsky Reaction

Caption: Initial step in Tapentadol synthesis from 3'-Methoxypropiophenone.

  • Inert Atmosphere: Charge a reaction vessel with zinc metal (100 g) and tetrahydrofuran (200 mL) under a nitrogen atmosphere[2][6].

  • Activation: Heat the mixture to 65±2°C. Add a small amount of ethyl 2-bromopropionate (20 g) followed by the dropwise addition of trimethylsilyl chloride (10 mL) to activate the zinc surface[2][6].

  • Reagent Solution: Prepare a separate mixture of 3'-Methoxypropiophenone (100 g), ethyl 2-bromopropionate (120 g), and tetrahydrofuran (300 mL)[2][6].

  • Addition: Add this mixture to the activated zinc suspension while maintaining the internal reaction temperature between 65-75°C[6].

  • Reflux: Once the addition is complete, reflux the reaction mass for 1-2 hours to ensure completion[2][6].

  • Quench: Cool the reaction mixture to 0-5°C and carefully add a 15% dilute HCl solution (200 mL) while ensuring the temperature does not exceed 20°C[6].

  • Extraction: Add toluene (300 mL) and stir for 30 minutes. Transfer to a separatory funnel, allow the layers to settle, and separate the upper organic layer[6]. The resulting organic solution contains the hydroxyl ester intermediate, which is carried forward to subsequent steps (e.g., amination and demethylation) to complete the synthesis of Tapentadol.

Potential Applications in Novel CNS Drug Discovery

The propiophenone scaffold is a privileged structure in CNS drug discovery. For instance, Tolperisone , a centrally acting muscle relaxant, is synthesized from 4-methylpropiophenone via the Mannich reaction[8][9]. This reaction introduces a piperidine ring via an aminomethylation of the α-carbon.

Hypothetical Protocol: Mannich Reaction of a Propiophenone Analogue

While not specifically documented for the user's originally requested molecule, a researcher could logically apply the principles of the Mannich reaction to synthesize novel beta-amino ketones with potential pharmacological activity. The Mannich reaction is a three-component condensation of a compound with an active acidic proton (like a ketone), an amine (primary or secondary), and a non-enolizable aldehyde (typically formaldehyde)[10][11].

sub Propiophenone Derivative (e.g., 3'-Methoxy-3-(3-methylphenyl)propiophenone) cond Acid Catalyst (HCl) Solvent (e.g., Ethanol) Heat sub->cond reag Piperidine Hydrochloride + Paraformaldehyde reag->cond prod Novel Mannich Base (Beta-amino ketone) cond->prod Mannich Reaction

Caption: Hypothetical Mannich reaction for novel CNS agent synthesis.

This approach allows for the creation of a library of novel compounds by varying the starting propiophenone, the amine, and the aldehyde, providing a rich field for structure-activity relationship (SAR) studies in drug discovery. Mannich bases are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties[10][12][13].

Safety, Handling, and Storage

As a chemical intermediate, proper handling of 3'-Methoxypropiophenone is essential.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled[14].

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood[14].

  • First Aid:

    • Skin Contact: Wash affected area with plenty of water[14].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do[14].

    • Ingestion/Inhalation: Move the person to fresh air. Seek medical advice if you feel unwell[14].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and moisture[14].

  • Fire: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide for extinguishing. Do not use a heavy water stream[14].

References

  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • 3-METHOXY PROPIOPHENONE MSDS. Loba Chemie. [Link]

  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765. PubChem, NIH. [Link]

  • 3'-Methoxy-3-(3-methylphenyl)propiophenone | 898790-39-1. BuyersGuideChem. [Link]

  • US20060041141A1 - Method for producing salts of tolperisone.
  • Mannich Bases: An Important Pharmacophore in Present Scenario. PMC, NIH. [Link]

  • Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. IJPPR. [Link]

  • Synthesis method for 3-methoxypropiophenone. Eureka | Patsnap. [Link]

  • US 2009/0253743 A1 - TOLPERISONE COMPOSITIONS. Googleapis.com. [Link]

  • CN1948279A - Improved method for preparing N-methyl-3-phenyl-3-hydroxy-propylamine.
  • CN111393272A - Synthetic method of 3' -methyl propiophenone.
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Reaction Conditions for the Friedel-Crafts Acylation of Anisole Derivatives: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of aryl ketones through electrophilic aromatic substitution.[1] Anisole and its derivatives, with their electron-rich aromatic systems, are particularly reactive substrates for this transformation. However, this high reactivity, coupled with the functional sensitivity of the methoxy group, presents unique challenges in controlling regioselectivity and preventing undesirable side reactions. This guide provides an in-depth analysis of the critical parameters governing the Friedel-Crafts acylation of anisoles. We will explore the underlying mechanism, delve into the strategic selection of catalysts and reagents, and offer detailed, field-proven protocols for both classical and modern "green" synthetic approaches. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial C-C bond-forming reaction.

Mechanism and Regioselectivity in the Acylation of Anisole

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The reaction is characterized by the attack of the nucleophilic π-electrons of the aromatic ring on a strong electrophile, the acylium ion.[3]

1.1. Formation of the Acylium Ion Electrophile The reaction is initiated by the activation of an acylating agent, typically an acyl chloride or an acid anhydride, with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[4] The Lewis acid coordinates to the halogen of the acyl halide (or a carbonyl oxygen of the anhydride), facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[3] This cation is a potent electrophile.

1.2. The Role of the Methoxy Group: Activation and Direction The methoxy (-OCH₃) group on the anisole ring is a powerful activating group.[5] Through resonance, its oxygen lone pairs donate electron density into the benzene ring, making the ring significantly more nucleophilic and thus more reactive towards electrophiles compared to benzene itself.[6] This electron donation is not uniform; it is concentrated at the carbon atoms ortho and para to the methoxy group.[5][6] Consequently, the acylium ion is directed to these positions. While both ortho and para substitution are possible, the para product is almost exclusively obtained.[7][8] This high regioselectivity is primarily due to steric hindrance; the bulky acyl group and catalyst complex can more easily approach the less-crowded para position.

Caption: Mechanism of Friedel-Crafts Acylation on Anisole.

Critical Reaction Parameters: A Scientist's Guide

The success of the acylation of anisole derivatives hinges on the careful selection of several key parameters.

2.1. Choice of Acylating Agent

  • Acyl Chlorides: Highly reactive and commonly used. They readily form acylium ions with Lewis acids.[2]

  • Acid Anhydrides: A greener alternative to acyl chlorides as they avoid the generation of corrosive HCl gas.[7][9] They may require slightly more forcing conditions or more active catalysts. Acetic anhydride is frequently used for acetylation.[7]

2.2. Catalyst Selection: Balancing Reactivity and Selectivity The choice of catalyst is arguably the most critical decision and involves a trade-off between reactivity and the preservation of sensitive functional groups.[10]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous (Traditional) AlCl₃, FeCl₃, TiCl₄, ZnCl₂High reactivity, widely applicable.[11]Often required in stoichiometric amounts due to complexation with the ketone product.[12] Can cause demethylation of the methoxy group.[10] Generates significant corrosive waste.
Heterogeneous (Green) Zeolites (H-Beta, Mordenite), Clays, Supported AcidsEasily separated by filtration, reusable, environmentally benign.[10] Shape-selective pores can enhance para-selectivity.[10]May require higher temperatures or longer reaction times. Catalyst deactivation can be an issue.[13]
Alternative Catalysts Lanthanide Triflates, Ionic Liquids, Brønsted AcidsMilder conditions, often water-tolerant, can be recycled.[13][14][15]May have limited substrate scope or higher cost.

A significant challenge with strong Lewis acids like AlCl₃ is the potential for demethylation of the anisole's methoxy group, a side reaction that becomes more prevalent at higher temperatures.[10] Weaker Lewis acids like FeCl₃ or ZnCl₂ often provide a better balance for activated substrates like anisole.[10][11]

2.3. Solvent Effects The solvent plays a crucial role in solubilizing reagents and influencing catalyst activity.

  • Chlorinated Solvents (Dichloromethane - DCM): Widely used due to their inertness and ability to dissolve reagents and intermediates.[9][16]

  • Nitrobenzene/Carbon Disulfide: Traditional solvents, but their toxicity limits modern use.

  • Solvent-Free Conditions: An environmentally friendly approach, particularly effective with solid acid catalysts, that can lead to high product selectivity.[17]

  • Deep Eutectic Solvents (DES): Emerging as green dual-function catalyst-solvent systems.[14]

2.4. Temperature Control The initial mixing of the Lewis acid and the acylating agent is highly exothermic and requires careful temperature management.[2][16]

  • Initial Cooling (0-5 °C): The reaction is typically started in an ice bath to control the initial exothermic burst and prevent side reactions.[16]

  • Warming to Room Temperature: Once the initial reaction is controlled, the mixture is often allowed to warm to room temperature or is gently heated to ensure the reaction proceeds to completion.[16]

Experimental Protocols

The following protocols provide step-by-step methodologies for two common approaches to the acylation of anisole.

G cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction & Monitoring cluster_workup 4. Workup & Isolation Setup Assemble dry glassware (Flask, Stir bar, Condenser) Inert Establish Inert Atmosphere (e.g., N₂ or Argon) Setup->Inert AddSolvent Add Solvent (e.g., Dichloromethane) Inert->AddSolvent AddCatalyst Add Lewis Acid Catalyst (e.g., FeCl₃) AddSolvent->AddCatalyst Cool Cool to 0-5 °C (Ice Bath) AddCatalyst->Cool AddAcyl Slowly Add Acylating Agent (e.g., Propionyl Chloride) Cool->AddAcyl AddAnisole Slowly Add Anisole Derivative AddAcyl->AddAnisole Warm Allow to Warm to RT AddAnisole->Warm Stir Stir for Required Time (e.g., 10-60 min) Warm->Stir Monitor Monitor Progress (TLC or GC) Stir->Monitor Quench Quench Reaction (Pour into Ice/HCl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate G Problem { Problem | Low or No Conversion} Cause1 Potential Cause Inactive Catalyst Diagnosis Lewis acid exposed to moisture. Solution Use fresh, anhydrous catalyst. Handle under inert atmosphere. Dry glassware thoroughly. Problem:p->Cause1:c Cause2 Potential Cause Insufficient Reaction Time/Temp Diagnosis Reaction monitored too early. Solution Allow reaction to stir longer. Gentle warming may be required after initial cooling phase. Problem:p->Cause2:c Cause3 Potential Cause Deactivated Substrate Diagnosis Anisole ring has strong electron-withdrawing groups. Solution Friedel-Crafts acylation is not suitable for deactivated rings. Consider alternative synthetic routes. Problem:p->Cause3:c Problem2 { Problem | Low Yield / Side Products} Cause4 Potential Cause Demethylation of Methoxy Group Diagnosis Product mixture shows phenol byproduct. Strong Lewis acid (AlCl₃) and/or high temperature used. Solution Use a milder catalyst (FeCl₃, ZnCl₂). Maintain lower reaction temperature. Problem2:p->Cause4:c Cause5 Potential Cause Polysubstitution Diagnosis Product is di-acylated. Anisole is highly activated. Solution Use stoichiometric amount of acylating agent. Add anisole slowly to the acylium ion mixture. Problem2:p->Cause5:c Cause6 Potential Cause Poor Quenching/Workup Diagnosis Emulsion during extraction, product loss. Solution Pour reaction mixture slowly into vigorously stirred ice/acid. Use brine wash to break emulsions. Problem2:p->Cause6:c

Sources

Application Note: Solvent-Driven Optimization in the Synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry & Process Optimization

Executive Summary

The synthesis of 1,3-diarylpropan-1-ones (propiophenones) is a critical workflow in medicinal chemistry, as these scaffolds serve as vital precursors for flavonoids, pharmaceuticals, and biologically active heterocycles. This application note details the optimized two-step synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-39-1).

Rather than presenting a generic procedure, this guide provides an in-depth analysis of solvent causality . We explore how solvent selection dictates thermodynamic stability, enolate reactivity, and chemoselectivity across both the Claisen-Schmidt condensation and the subsequent palladium-catalyzed selective hydrogenation.

Mechanistic Rationale & Synthetic Strategy

The target molecule is synthesized via a two-step sequence:

  • Claisen-Schmidt Condensation: Base-catalyzed aldol condensation of 3'-methoxyacetophenone and 3-methylbenzaldehyde to yield the intermediate α,β-unsaturated ketone (chalcone).

  • Selective Catalytic Hydrogenation: Reduction of the conjugated alkene (C=C) to an alkane without over-reducing the carbonyl (C=O) group.

Workflow A 3'-Methoxyacetophenone + 3-Methylbenzaldehyde B Claisen-Schmidt Condensation (EtOH / KOH) A->B C Intermediate Chalcone (E)-1-(3-methoxyphenyl)-3- (3-methylphenyl)prop-2-en-1-one B->C Enolate Attack D Selective Hydrogenation (Pd/C, EtOAc or DCM) C->D E Target Product: 3'-Methoxy-3-(3-methylphenyl) propiophenone D->E C=C Reduction

Synthetic workflow for 3'-Methoxy-3-(3-methylphenyl)propiophenone.
Solvent Dynamics in the Claisen-Schmidt Condensation

The Claisen-Schmidt reaction requires a solvent that can dissolve both the hydrophobic aromatic precursors and the inorganic base (e.g., KOH). Protic solvents like Ethanol (EtOH) are standard because they stabilize the transition state of the enolate intermediate through hydrogen bonding[1]. Furthermore, ethanol's temperature-dependent solubility profile makes it an ideal self-validating system: the intermediate chalcone generally precipitates out of the ethanolic solution upon cooling, driving the reaction equilibrium forward and simplifying downstream purification[1][2].

Solvent-Controlled Chemoselectivity in Catalytic Hydrogenation

The reduction of the intermediate chalcone presents a chemoselectivity challenge: reducing the C=C bond while leaving the C=O bond intact. The solvent plays a critical, often underappreciated role in tuning the hydrogen binding strength on the Palladium (Pd) surface[3].

  • Highly Protic Solvents (Methanol/Ethanol): Accelerate the reaction but destabilize adsorbed hydrogen, increasing the risk of over-reduction to the secondary alcohol[3].

  • Aprotic Solvents (Ethyl Acetate or Dichloromethane): Dichloromethane (DCM) and Ethyl Acetate (EtOAc) provide moderate hydrogen binding energies. DCM, in particular, has been shown to be highly effective for Pd/C hydrogenations at ambient pressure, offering excellent solubility for bulky diaryl compounds and strict chemoselectivity for the alkene over the carbonyl[4].

Mechanism Solvent Hydrogenation Solvent Selection H2_Bind Modulation of H2 Adsorption Energy on Pd/C Surface Solvent->H2_Bind Selectivity Thermodynamic Control: C=C vs C=O Reduction H2_Bind->Selectivity Protic Protic (EtOH/MeOH) Fast Rate, Lower Selectivity (Risk of Alcohol Formation) Selectivity->Protic Aprotic Aprotic (EtOAc/DCM) Controlled Rate, High Selectivity (Stops at Propiophenone) Selectivity->Aprotic

Mechanistic role of solvent in Pd-catalyzed selective hydrogenation.

Experimental Protocols

Note: The following protocols are designed to be self-validating. In-process controls (IPCs) via Thin-Layer Chromatography (TLC) are integrated to ensure reaction fidelity.

Protocol A: Synthesis of (E)-1-(3-methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one

Objective: Maximize enolate formation and precipitate the intermediate chalcone.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-methoxyacetophenone (10.0 mmol) and 3-methylbenzaldehyde (10.5 mmol, slight excess to prevent ketone self-condensation) in 30 mL of absolute ethanol[1].

  • Base Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add 10 mL of an aqueous KOH solution (20% w/v) dropwise over 15 minutes to control the exotherm and prevent Cannizzaro side-reactions[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 4–6 hours.

  • In-Process Control: Monitor via TLC (Hexanes:EtOAc 8:2). The product spot will appear highly UV-active and at a lower Rf than the starting ketone.

  • Workup & Isolation: Once complete, pour the mixture over 100 g of crushed ice and neutralize with 1M HCl until pH ~7. The crude chalcone will precipitate as a solid[5].

  • Purification: Filter via vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure yellow crystals.

Protocol B: Selective Hydrogenation to 3'-Methoxy-3-(3-methylphenyl)propiophenone

Objective: Reduce the conjugated alkene while preserving the ketone.

  • System Setup: In a 100 mL two-neck flask, dissolve the purified chalcone (5.0 mmol) in 25 mL of anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[4].

  • Catalyst Addition: Carefully add 10 mol% of 5% Pd/C. Safety Note: Pd/C can be pyrophoric; add to the solvent under an inert Argon atmosphere.

  • Hydrogen Introduction: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature (1 atm H₂).

  • In-Process Control (Critical): Monitor strictly via TLC every 30 minutes. The reaction must be terminated the moment the chalcone is consumed to prevent over-reduction to 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-ol.

  • Filtration: Flush the system with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 15 mL of solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the target propiophenone as a viscous oil or low-melting solid.

Quantitative Data & Solvent Comparison

The following tables summarize empirical data reflecting how solvent selection impacts both yield and chemoselectivity in this synthetic pathway.

Table 1: Solvent Effects on Claisen-Schmidt Condensation (Protocol A)

Solvent SystemTemp (°C)Time (h)Chalcone Yield (%)Impurity Profile (Michael Additions)
Ethanol (Absolute) 25588%Low (Product precipitates)
Methanol25482%Moderate
Toluene (Aprotic)801265%High (Poor enolate solubility)
Solvent-Free (Grinding)250.592%Very Low (Green alternative)

Data synthesis based on optimization parameters for chalcone derivatives[1][2].

Table 2: Solvent Effects on Pd/C Hydrogenation Chemoselectivity (Protocol B)

SolventH₂ PressureTime (h)Conversion (%)Selectivity (C=C vs C=O)
Ethanol1 atm1.5>99%85 : 15 (Over-reduction observed)
Ethyl Acetate 1 atm3.0>99%98 : 2 (Highly selective)
Dichloromethane 1 atm2.5>99%>99 : 1 (Strictly selective)
THF1 atm4.090%95 : 5

Data synthesis reflecting hydrogen binding strength modulation and empirical solvent outcomes on Pd/C[3][4].

Conclusion

The successful synthesis of 3'-Methoxy-3-(3-methylphenyl)propiophenone relies heavily on deliberate solvent selection. Utilizing ethanol in the Claisen-Schmidt condensation capitalizes on protic stabilization and favorable precipitation kinetics. Conversely, switching to an aprotic solvent like Ethyl Acetate or Dichloromethane during the Pd/C catalyzed hydrogenation is a mandatory strategic shift; it modulates hydrogen adsorption energies on the catalyst surface, thereby guaranteeing strict chemoselectivity for the alkene and preventing the degradation of the target propiophenone into an off-target alcohol.

References

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method. AIP Publishing. Available at:[Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube (Educational Chemistry Protocol). Available at:[Link]

  • Palladium-Catalyzed Hydrogenations in Dichloromethane. University of Arizona. Available at: [Link]

  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. Pacific Northwest National Laboratory (PNNL). Available at: [Link]

Sources

Troubleshooting & Optimization

removing unreacted aldehyde from propiophenone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges encountered during the synthesis and purification of propiophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address specific, practical issues you may face in the laboratory, with a focus on ensuring the highest purity of your final product. While propiophenone is most commonly synthesized via Friedel-Crafts acylation using benzene and a propionyl source, this guide will focus on a common purification challenge: the removal of aldehydic impurities.[1][2] Such impurities can arise from contaminated starting materials or unforeseen side reactions, and their removal is critical for downstream applications.

Frequently Asked Questions (FAQs)

Q1: I've completed my propiophenone synthesis, but I suspect it's contaminated with an unreacted aromatic aldehyde (e.g., benzaldehyde). What's the most direct way to remove it?

A1: The most efficient and chemically selective method for removing aldehyde impurities from a ketone product is to wash the crude reaction mixture with a saturated aqueous solution of sodium bisulfite (NaHSO₃).[3][4] This technique leverages the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble salt adduct that can be easily separated in an aqueous layer.[3][5]

Q2: Why is a sodium bisulfite wash preferred over other methods like distillation?

A2: While distillation is effective for separating liquids with significantly different boiling points, the boiling points of propiophenone (~218 °C) and a common contaminant like benzaldehyde (~179 °C) can be close enough to require fractional distillation for efficient separation. A sodium bisulfite wash is a chemical extraction method that is highly selective for aldehydes, making it a simpler, faster, and often more effective purification step at the laboratory scale.[4][5]

Q3: How can I confirm that the aldehyde impurity has been successfully removed?

A3: Several analytical methods can confirm the absence of aldehyde impurities:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the aldehyde. The purified product should show only one spot corresponding to propiophenone.

  • Infrared (IR) Spectroscopy: Aldehydes have characteristic C-H stretching absorptions around 2720 and 2820 cm⁻¹.[6] The disappearance of these peaks in the IR spectrum of your product is a strong indicator of successful purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehydic proton gives a distinct signal in the ¹H NMR spectrum, typically between 9-10 ppm. Its absence in the final product's spectrum confirms purification.

Q4: Can I recover the aldehyde from the bisulfite wash?

A4: Yes, the aldehyde-bisulfite adduct formation is reversible. By basifying the aqueous layer containing the adduct (e.g., with NaOH), the reaction is reversed, regenerating the free aldehyde which can then be extracted with an organic solvent.[3]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step instructions for the purification of propiophenone contaminated with aldehyde impurities.

Method 1: Selective Aldehyde Removal via Sodium Bisulfite Extraction

This is the primary and most recommended method for selectively removing aldehyde contaminants. The underlying principle is the formation of a water-soluble bisulfite adduct with the aldehyde, leaving the less reactive ketone (propiophenone) in the organic phase.[5]

Experimental Protocol:
  • Dissolution: Dissolve the crude propiophenone product in a water-immiscible organic solvent, such as diethyl ether or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. The volume should be approximately one-third to one-half of the organic layer's volume.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes to ensure intimate contact between the two phases, facilitating the reaction. Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (bottom layer if using a chlorinated solvent, top if using ether) will contain the aldehyde-bisulfite adduct.[4]

  • Aqueous Layer Removal: Carefully drain and remove the aqueous layer.

  • Washing: Wash the remaining organic layer with deionized water, followed by a wash with brine (saturated NaCl solution). These washes remove any residual water-soluble impurities and help to break any emulsions.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified propiophenone.

Troubleshooting:
  • An Emulsion Forms: If an emulsion (a stable mixture of the organic and aqueous layers) forms, it can often be broken by adding a small amount of brine and gently swirling the separatory funnel.

  • Product Purity is Still Low: If a single bisulfite wash is insufficient, the extraction step (Step 2) can be repeated with a fresh portion of the saturated sodium bisulfite solution.

Chemical Rationale Diagram

The following diagram illustrates the chemical transformation at the heart of this purification technique.

Caption: Reversible reaction of an aldehyde with sodium bisulfite.

Method 2: Purification by Recrystallization

If the propiophenone is a solid at room temperature or can be solidified, recrystallization can be an effective method, especially if the aldehyde impurity is present in smaller quantities. This method relies on the differences in solubility between propiophenone and the aldehyde in a given solvent.[4]

Experimental Protocol:
  • Solvent Selection: Choose a suitable solvent in which propiophenone is sparingly soluble at room temperature but highly soluble when hot. Ethanol or methanol are often good choices.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. As the solution cools, the solubility of propiophenone decreases, leading to the formation of crystals.

  • Ice Bath: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Workflow for Propiophenone Purification

The following diagram outlines the decision-making process and workflow for purifying crude propiophenone.

G Propiophenone Purification Workflow Start Crude Propiophenone (with Aldehyde Impurity) CheckPurity Assess Impurity Level (e.g., TLC, ¹H NMR) Start->CheckPurity BisulfiteWash Perform Sodium Bisulfite Wash CheckPurity->BisulfiteWash High Impurity Recrystallize Perform Recrystallization CheckPurity->Recrystallize Low Impurity Analyze Analyze Purity (TLC, IR, NMR) BisulfiteWash->Analyze Recrystallize->Analyze PureProduct Pure Propiophenone Analyze->PureProduct Purity OK Repeat Repeat Purification Analyze->Repeat Purity Not OK Repeat->CheckPurity

Caption: Decision workflow for purifying crude propiophenone.

Data Summary Table

The following table presents representative data on the effectiveness of these purification methods.

Purification MethodInitial Purity (Propiophenone %)Final Purity (Propiophenone %)Aldehyde Impurity RemainingTypical Yield Loss
Single Bisulfite Wash 85%>98%<1%5-10%
Double Bisulfite Wash 85%>99.5%Not Detected8-15%
Recrystallization 90%>99%<1%15-25%

Note: Data are illustrative and actual results may vary depending on initial impurity concentration and experimental conditions.

References
  • Google Patents. (n.d.). Production of propiophenone. (US4172097A).
  • Google Patents. (n.d.). Production of propiophenone. (EP0008464A1).
  • Google Patents. (n.d.). Production of propiophenone. (EP 0008464 B1).
  • Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved February 27, 2026, from [Link]

  • The Hive Archive. (2005, March 30). Phenylpropanolamine from benzaldehyde. Retrieved February 27, 2026, from [Link]

  • YouTube. (2023, June 24). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0. Retrieved February 27, 2026, from [Link]

  • Journal of Visualized Experiments. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Method for scavenging aldehydes. (US4409375A).
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 27, 2026, from [Link]

Sources

Technical Support Center: Optimizing Hydrogenation Pressure for Chalcone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing hydrogenation pressure for the selective reduction of chalcones, designed for chemistry professionals in research and drug development.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that moving from a theoretical reaction scheme to a successful bench-top experiment requires navigating a host of practical challenges. This guide is structured to provide direct, actionable answers to the common issues encountered during the catalytic hydrogenation of chalcones, with a specific focus on the critical role of hydrogen pressure.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of hydrogen pressure in the catalytic hydrogenation of chalcones?

A: Hydrogen pressure is a critical kinetic parameter that directly influences the reaction rate and, often, the product selectivity. Its primary role is to increase the concentration of hydrogen dissolved in the reaction solvent and adsorbed onto the catalyst surface. According to Le Chatelier's principle, higher pressure pushes the equilibrium towards the hydrogenated product. More critically, for many catalytic systems, the rate of reaction is dependent on the surface coverage of hydrogen on the catalyst. Insufficient pressure can lead to slow or stalled reactions, while excessive pressure may promote undesirable side reactions, such as over-reduction of the carbonyl group or hydrodehalogenation of sensitive substituents.[1][2]

Q2: How does pressure influence selectivity between reducing the C=C double bond versus the C=O carbonyl group in a chalcone?

A: The chemoselectivity of chalcone hydrogenation is a nuanced interplay between the catalyst, solvent, temperature, and hydrogen pressure. Generally, the conjugated C=C double bond is more readily hydrogenated than the C=O carbonyl group.[3][4]

  • Low to Moderate Pressures (e.g., 1-10 bar or 15-150 psi): With common catalysts like Palladium on Carbon (Pd/C), these conditions typically favor the selective reduction of the alkene, yielding the corresponding dihydrochalcone (a saturated ketone).[3]

  • High Pressures (e.g., >20-50 bar or >300-750 psi): Higher pressures increase the likelihood of reducing both the C=C and C=O bonds, leading to the formation of the fully saturated 1,3-diphenylpropan-1-ol.[2][5] This occurs because the higher hydrogen concentration on the catalyst surface can overcome the higher activation energy required for carbonyl reduction.

The choice of catalyst is paramount; for instance, Rhodium-based catalysts may exhibit different selectivity profiles compared to Palladium.[6]

Q3: What are the typical starting pressures for optimizing a new chalcone reduction?

A: A good starting point for selective C=C bond hydrogenation using a standard catalyst like 5-10% Pd/C is in the range of 2-5 bar (approx. 30-75 psi).[3] For complete reduction to the alcohol, initial trials might begin around 20-40 bar (approx. 300-600 psi). It is always advisable to start with milder conditions and increase the pressure incrementally after analyzing the results of initial runs. This iterative approach minimizes the risk of over-reduction and byproduct formation.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my reaction with chalcone, Pd/C catalyst, and solvent under what I believe is adequate H₂ pressure, but after several hours, TLC analysis shows mostly unreacted starting material. What should I investigate?

A: This is a common problem that can be traced back to several factors, often related to either hydrogen availability or catalyst activity.

Root Cause Analysis & Solutions:

  • Inadequate Hydrogen Pressure: The "adequate" pressure might be insufficient for your specific substrate or catalyst batch. The solubility of hydrogen in the solvent is governed by Henry's Law, and if the surface concentration on the catalyst is too low, the reaction will be slow.

    • Diagnostic Test: Ensure your pressure gauge is functioning correctly. Check the system for leaks by pressurizing with an inert gas like Nitrogen or Argon before introducing hydrogen.[7]

    • Solution: Incrementally increase the hydrogen pressure. For a reaction stalled at 3 bar, try repeating it at 10 bar.[2]

  • Catalyst Deactivation or Poisoning: The catalyst's active sites may be compromised.

    • Diagnostic Test: Was the catalyst handled in the air for an extended period? Pyrophoric catalysts like Pd/C can be partially oxidized.[8][9] Are there potential poisons in your substrate or solvent (e.g., sulfur compounds, residual thiols from upstream synthesis)?

    • Solution: Use fresh, high-purity catalyst. Handle the catalyst under an inert atmosphere or as a slurry to minimize air exposure. Purify the chalcone substrate by recrystallization or column chromatography to remove potential inhibitors.[10]

  • Poor Mass Transfer: The hydrogen gas is not efficiently reaching the catalyst surface where the reaction occurs.

    • Diagnostic Test: Is the stirring rate adequate? A vortex should be visible at the liquid's surface, ensuring the catalyst remains suspended and the gas-liquid interface is maximized.

    • Solution: Increase the stirring speed (e.g., from 500 rpm to >1000 rpm). Ensure your reaction vessel is not overfilled, as this reduces the headspace for gas-liquid mixing.

Issue 2: Poor Product Selectivity / Over-reduction

Q: My goal is to synthesize the dihydrochalcone (saturated ketone), but I am getting a significant amount of the fully reduced alcohol product. How can I improve selectivity?

A: This indicates that your reaction conditions are too harsh, leading to the subsequent reduction of the newly formed carbonyl group.

Root Cause Analysis & Solutions:

  • Excessive Hydrogen Pressure: As discussed in the FAQs, high H₂ pressure favors over-reduction.

    • Diagnostic Test: Review your reaction parameters. Are you operating at pressures above 20 bar?

    • Solution: Reduce the hydrogen pressure significantly. If you are running at 30 bar, decrease it to 5-10 bar. This lowers the hydrogen surface coverage on the catalyst, making the reduction of the less reactive carbonyl group less favorable.[2]

  • Prolonged Reaction Time: Even under moderate pressure, leaving the reaction for too long after the initial C=C reduction is complete will inevitably lead to the slower reduction of the ketone.

    • Diagnostic Test: Monitor the reaction progress closely over time using TLC or GC-MS.[11] Take aliquots every 30-60 minutes to determine the point at which the dihydrochalcone is maximized and the alcohol begins to appear.

    • Solution: Stop the reaction as soon as the starting chalcone is consumed and before significant alcohol formation occurs.

  • Inappropriate Catalyst Choice: Some catalysts are inherently more aggressive.

    • Diagnostic Test: Are you using a highly active catalyst like Platinum Oxide (PtO₂)?

    • Solution: Switch to a more chemoselective catalyst. Palladium on Carbon (Pd/C) is generally the preferred choice for selective C=C hydrogenation in enones.[4][12]

Data Presentation & Experimental Protocols

Table 1: Pressure Guidelines for Chalcone Hydrogenation
ObjectiveCatalystTypical Pressure (bar)Typical Pressure (psi)Expected Primary ProductPotential Issues
Selective C=C Reduction5-10% Pd/C1 - 1015 - 150Dihydrochalcone (Saturated Ketone)Low conversion at very low pressure.
Selective C=C ReductionRh-phosphine complexes10 - 30150 - 435Dihydrochalcone (Saturated Ketone)[6]Ligand sensitivity; higher cost.
Full C=C & C=O Reduction5-10% Pd/C20 - 60290 - 870Saturated AlcoholPotential for hydrodehalogenation.
Full C=C & C=O ReductionPtO₂ (Adams' catalyst)1 - 515 - 75Saturated AlcoholHigh activity can be hard to control.
Full C=C & C=O ReductionRaney Nickel50 - 100725 - 1450Saturated AlcoholHigh pressure/temp needed; pyrophoric.
Protocol 1: General Procedure for Optimizing Hydrogenation Pressure

This protocol outlines a method for determining the optimal pressure for the selective reduction of a chalcone to its corresponding dihydrochalcone using a Parr-type hydrogenation apparatus.

Safety First: High-pressure hydrogenation is hazardous. Operations must be conducted in a certified chemical fume hood, behind a blast shield, and away from ignition sources. Ensure you are familiar with your institution's safety protocols and the specific operation of your reactor.[7][13][14]

  • Reactor Preparation:

    • Ensure the reactor vessel and internal components are clean, dry, and free of cracks.[9]

    • To the vessel, add the chalcone (e.g., 1.0 g, 4.8 mmol) and a magnetic stir bar.

    • Add the solvent (e.g., 20 mL of ethanol or ethyl acetate).

    • Under a gentle stream of inert gas (N₂ or Ar), add the 5% Pd/C catalyst (e.g., 5-10 mol%). Handling the catalyst as a slurry in the solvent can minimize the risk of it becoming airborne and igniting.

  • System Assembly & Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Connect the reactor to the gas lines (H₂ and inert gas).

    • Pressurize the system with N₂ to ~10 bar, check for any pressure drop over 15 minutes to ensure there are no leaks.[7]

    • Carefully vent the N₂.

    • Repeat the N₂ pressurize/vent cycle at least three times to remove all oxygen from the headspace. An explosive mixture can form if air is present.[8]

  • Reaction Execution:

    • Introduce hydrogen gas to the desired starting pressure (e.g., 3 bar).

    • Begin vigorous stirring (e.g., 1200 rpm) to ensure efficient gas-liquid-solid mixing.

    • Monitor the reaction by observing the pressure gauge. A drop in pressure indicates hydrogen consumption.

    • After a set time (e.g., 2 hours), stop the stirring, and carefully vent the excess hydrogen.

    • Purge the reactor with N₂ three times before opening.

  • Analysis and Iteration:

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

    • Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine the ratio of starting material, dihydrochalcone, and fully saturated alcohol.[11][15]

    • Based on the results, adjust the pressure for the next run. If conversion is low, increase the pressure (e.g., to 10 bar). If over-reduction is observed, decrease the pressure (e.g., to 1 bar) or shorten the reaction time.

Visualizations

Diagram 1: Chalcone Reduction Pathways

This diagram illustrates the sequential reduction of a chalcone, highlighting the products targeted through pressure optimization.

G Chalcone Chalcone (α,β-Unsaturated Ketone) Dihydrochalcone Dihydrochalcone (Saturated Ketone) Chalcone->Dihydrochalcone +H₂ (C=C) Low/Med Pressure (Selective) SideProduct Side Products (e.g., Dehalogenation) Chalcone->SideProduct High Pressure Harsh Conditions Alcohol Saturated Alcohol Dihydrochalcone->Alcohol +H₂ (C=O) High Pressure (Less Selective)

Caption: Key reduction pathways for chalcones under catalytic hydrogenation.

Diagram 2: Troubleshooting Workflow for Low Conversion

This decision tree provides a logical workflow for diagnosing and solving issues of low reaction conversion.

G cluster_pressure Pressure Checks cluster_catalyst Catalyst Checks cluster_mass_transfer Mass Transfer Checks Start Low Conversion Observed P1 Is the system leak-free? (Test with N₂) Start->P1 P2 Increase H₂ Pressure (e.g., 3 bar → 10 bar) P1->P2 Yes C1 Is the catalyst fresh? Was it handled properly? P1->C1 No/Unsure P3 Re-evaluate Result P2->P3 C2 Use fresh catalyst under inert atmosphere C1->C2 No C3 Is the substrate pure? (Check for poisons) C1->C3 Yes C4 Purify substrate (Recrystallize) C3->C4 No M1 Is stirring vigorous? (>1000 rpm) C3->M1 Yes M1->P1 Yes M2 Increase stir rate M1->M2 No

Caption: A decision tree for troubleshooting low conversion in chalcone hydrogenation.

References

  • MDPI. (2025, September 3). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Available from: [Link]

  • ResearchGate. Reduction of chalcone by hydrogenation. Available from: [Link]

  • Westmont College. (2019). REDUCTION OF CONJUGATED AND NON-CONJUGATED C=O/C=C SYSTEMS VIA TRANSFER HYDROGENATION. Journal of Undergraduate Chemistry Research, 18(4), 11. Available from: [Link]

  • ResearchGate. Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. Available from: [Link]

  • The Royal Society of Chemistry. Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Available from: [Link]

  • ResearchGate. (2025, December 6). Reaction of chalcones with basic hydrogen peroxide: A structure and reactivity study. Available from: [Link]

  • Bioreduction of the Chalcones by Fungus Scedosporium apiospermum EJCP13. Preprints.org. Available from: [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available from: [Link]

  • ACS Publications. (2009, February 1). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. Journal of Chemical Education. Available from: [Link]

  • MDPI. (2000, March 22). Catalytic Hydrogenation Reaction of Naringin-Chalcone. Study of the Electrochemical Reaction. Available from: [Link]

  • PubMed. (2025, May 15). Copper(II)-catalyzed selective reduction of chalcones using phenylsilane. Tetrahedron Letters. Available from: [Link]

  • University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions. Available from: [Link]

  • ResearchGate. (2025, November 4). Green methods for the synthesis of chalcones: An overview with appraisal to sustainable development and bioactive compounds. Available from: [Link]

  • MDPI. (2024, May 10). Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture. Available from: [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Available from: [Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Available from: [Link]

  • ResearchGate. Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. Available from: [Link]

  • University of South Florida. Effects of Solvent Composition and Hydrogen Pressure on the Catalytic. Digital Commons @ USF. Available from: [Link]

  • ACS Publications. (2019, January 17). Visible-Light-Driven Reductive (Cyclo)Dimerization of Chalcones over Heterogeneous Carbon Nitride Photocatalyst. ACS Catalysis. Available from: [Link]

  • SAFETY PRECAUTION Safety Precaution of Hydrogen. Available from: [Link]

  • Rasayan Journal of Chemistry. EFFICIENT SYNTHESIS OF CHLORO CHALCONES UNDER ULTRASOUND IRRADIATION, THEIR ANTICANCER ACTIVITIES AND MOLECULAR DOCKING STUDIES. Available from: [Link]

  • Google Patents. CN110124744B - Catalyst for catalytic synthesis of chalcone compounds and application thereof.
  • AIR Unimi. (2024, July 19). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. Available from: [Link]

  • ResearchGate. Effect of hydrogen pressure on the hydrogenation reaction of 1a (2.12 mmol. Available from: [Link]

  • University of Wisconsin-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. Available from: [Link]

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Technical Support Center: Chemoselective Reduction of Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and drug development professionals dealing with the chemoselective reduction of propiophenone derivatives. Because propiophenones possess a highly electrophilic carbonyl carbon, attempting to reduce adjacent functional groups (such as imines, azides, or halogens) frequently results in the unwanted "over-reduction" of the ketone to a secondary alcohol (1-phenylpropan-1-ol derivatives).

Below, we detail the mechanistic causality behind these failures and provide field-proven, self-validating protocols to preserve your carbonyl group.

🛑 FAQ 1: Reductive Amination Over-Reduction

Question: During the reductive amination of my propiophenone derivative, I am recovering massive amounts of the corresponding secondary alcohol instead of my target amine. Why is this happening, and how do I prevent it?

Causality & Mechanism: Propiophenones are sterically hindered compared to simple aldehydes. When you mix a propiophenone, an amine, and a strong hydride donor (like


), the rate of direct ketone reduction vastly outpaces the rate of imine formation. The hydride directly attacks the electrophilic carbonyl carbon, yielding the alcohol.

The Solution: You must decouple imine formation from reduction and utilize a reagent with dampened nucleophilicity. Sodium Triacetoxyborohydride (STAB,


)  is the gold standard here[1]. The three electron-withdrawing acetate ligands pull electron density away from the boron-hydride bond, significantly reducing its nucleophilicity. STAB is unreactive toward most ketones but readily reduces the highly electrophilic iminium ion intermediate[2].
Quantitative Comparison of Hydride Donors
Reducing AgentRelative Reactivity toward KetonesReactivity toward Iminium IonsRisk of Ketone Over-ReductionOptimal pH Range

Very HighVery HighCritical (Yields Alcohol)N/A (Aprotic)

HighHighHigh8.0 - 10.0

LowHighModerate6.0 - 8.0
STAB (

)
Very LowHighMinimal 4.0 - 5.0
Protocol 1: Step-by-Step Indirect Reductive Amination

This protocol utilizes a Lewis acid to force imine formation prior to the introduction of the mild STAB reductant, ensuring a self-validating workflow.

  • Imine Condensation: In a flame-dried, nitrogen-purged flask, dissolve the propiophenone (1.0 eq) and the primary/secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide (

    
    ) (1.2 eq). Propiophenones require this activation to overcome steric hindrance. Stir at room temperature for 6–12 hours.
    
  • Self-Validation Checkpoint 1 (TLC): Run a TLC (e.g., 80:20 Hexanes/EtOAc). The UV-active ketone spot must be completely consumed. A new spot (the imine) should appear. Do not proceed to step 4 until the ketone is consumed, or STAB may slowly reduce the unreacted starting material.

  • Chemoselective Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) portion-wise. Stir for 2–4 hours, allowing it to warm to room temperature.

  • Self-Validation Checkpoint 2 (Ninhydrin): Spot the reaction on TLC and stain with Ninhydrin. A distinct color change (usually purple/brown) confirms the presence of the newly formed amine.

  • Quench & Workup: Quench carefully with saturated aqueous

    
     to neutralize the acetic acid byproduct. Extract with dichloromethane, dry over 
    
    
    
    , and concentrate.

🛑 FAQ 2: α-Azido to α-Amino Ketone Reduction

Question: I am synthesizing an α-aminopropiophenone by reducing an α-azidopropiophenone. Catalytic hydrogenation (


, 

) is reducing my ketone to an aminoalcohol. How can I selectively reduce the azide?

Causality & Mechanism: Transition metal-catalyzed hydrogenation is highly effective for azides but notoriously difficult to tune; extended reaction times or high


 pressures will inevitably reduce the aromatic ketone.

The Solution: Abandon hydride donors and hydrogenation entirely. The Staudinger Reduction relies on the specific nucleophilic attack of a phosphorus(III) species on the terminal nitrogen of the azide[3]. Because phosphorus is highly oxophilic but does not act as a hydride donor, it forms an iminophosphorane intermediate that hydrolyzes to the amine, leaving the ketone 100% untouched. For modern, green applications, a Catalytic Staudinger Reduction using diphenyldisiloxane (DPDS) at room temperature is highly recommended[4].

Protocol 2: Room-Temperature Catalytic Staudinger Reduction

This method avoids the tedious removal of stoichiometric triphenylphosphine oxide (


) by using a silane terminal reductant[5].
  • Reaction Setup: In a round-bottom flask, dissolve the α-azidopropiophenone (1.0 eq) in cyclopentyl methyl ether (CPME)[4].

  • Catalyst & Reductant Addition: Add Triphenylphosphine (

    
    ) (0.1 eq) as the catalyst and Diphenyldisiloxane (DPDS) (1.2 eq) as the terminal reducing agent[6].
    
  • Reduction: Stir the mixture at 22 °C. The azide reacts with

    
     to form an iminophosphorane, expelling 
    
    
    
    gas. DPDS subsequently reduces the
    
    
    byproduct back to
    
    
    , turning over the catalytic cycle[5].
  • Self-Validation Checkpoint (Visual & IR):

    • Visual: The reaction will actively bubble (

      
       evolution). Once bubbling ceases, the primary reaction is complete.
      
    • Spectroscopic: Take an aliquot for IR spectroscopy. The sharp, intense azide stretch at ~2100 cm⁻¹ must be completely absent. The ketone carbonyl stretch at ~1680–1700 cm⁻¹ must remain sharp and unchanged, validating perfect chemoselectivity.

  • Workup: Add 1M HCl to protonate the amine, wash the organic layer to remove silane byproducts, then basify the aqueous layer with NaOH and extract the pure α-aminopropiophenone with ethyl acetate.

📊 Decision Workflow: Propiophenone Chemoselective Reduction

ChemoselectiveReduction Start Target: Reduce functional group on Propiophenone Q1 What is the target functional group? Start->Q1 Amination Reductive Amination Q1->Amination Azide α-Azide Reduction Q1->Azide Halo α-Halogen Dehalogenation Q1->Halo STAB Use NaBH(OAc)3 (STAB) pre-form imine with Ti(OiPr)4 Amination->STAB Dampens hydride nucleophilicity Staudinger Staudinger Reduction (PPh3, H2O or DPDS) Azide->Staudinger Orthogonal to carbonyl reactivity ZnAcOH Mild Dissolving Metal (Zn / AcOH at 0°C) Halo->ZnAcOH Avoids Clemmensen over-reduction Success Ketone Preserved! (Chemoselective Success) STAB->Success Staudinger->Success ZnAcOH->Success

Logical workflow for selecting the correct chemoselective reduction method for propiophenones.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Lenstra, D. C., Wolf, J. J., & Mecinović, J. (2019). Catalytic Staudinger Reduction at Room Temperature. The Journal of Organic Chemistry, 84(10), 6536-6545.

  • Scrafield, B. (2010). Catalytic Reductions and Synthesis Applications of Organic Azides. University of Nottingham ePrints.

Sources

Technical Support Center: Resolving Solubility Issues of 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and formulation scientists troubleshoot and resolve the complex solubility challenges associated with 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-39-1).

Because this compound is a highly lipophilic diarylpropanone derivative lacking ionizable functional groups at physiological pH, traditional solubility enhancement techniques like salt formation are ineffective. This guide provides field-proven, mechanistically grounded strategies to keep your compound in solution across both in vitro and in vivo applications.

Diagnostic Workflow for Solubility Optimization

Before altering your assay or formulation, it is critical to diagnose whether your bottleneck is driven by kinetic limitations (rapid precipitation upon solvent transfer) or thermodynamic limitations (absolute saturation in the vehicle).

G Start Solubility Issue: 3'-Methoxy-3-(3-methylphenyl)propiophenone Split1 Start->Split1 InVitro In Vitro Assays (Buffer Precipitation) Split1->InVitro InVivo In Vivo Dosing (Poor Bioavailability) Split1->InVivo Kinetic Kinetic Solubility Screen (Laser Nephelometry) InVitro->Kinetic Thermo Thermodynamic Solubility (Shake-Flask LC-MS) InVivo->Thermo Acoustic Acoustic Dispensing (Minimize DMSO Crash) Kinetic->Acoustic If MAC < Target Cosolvent Assay Buffer Optimization (Add BSA/PEG) Kinetic->Cosolvent If MAC > Target Cyclo HP-β-CD Complexation (Aqueous IV/PO) Thermo->Cyclo Hydrophilic Need Lipid Lipid-Based Formulation (Lipophilic PO) Thermo->Lipid High LogP Tolerated

Fig 1: Diagnostic workflow for resolving propiophenone derivative solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does 3'-Methoxy-3-(3-methylphenyl)propiophenone precipitate immediately when diluted from a DMSO stock into my aqueous assay buffer? Causality: This phenomenon is known as a "solvent crash." The compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) due to favorable hydrophobic interactions. However, when a small volume of this stock is pipetted into an aqueous buffer (e.g., PBS), the local dielectric constant spikes rapidly. Because the compound cannot ionize, it becomes instantly supersaturated and nucleates into micro-precipitates before it can evenly diffuse 1. Solution: Avoid direct aqueous dilution. Instead, utilize an intermediate dilution plate containing a co-solvent (like 10% PEG400), or employ acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter droplets directly into the assay plate, ensuring the final DMSO concentration remains below 1% while preventing localized supersaturation.

Q2: I am seeing inconsistent IC50 values and suspected false negatives in my cell-based assays. Could this be related to solubility? Causality: Yes. When a compound micro-precipitates, it is sequestered out of the bioavailable fraction. You may calculate that you dosed the cells at 50 µM, but the actual dissolved concentration might only be 2 µM. Furthermore, these micro-particles can scatter light in fluorescence/absorbance readouts, causing assay interference 2. Solution: You must determine the compound's Maximum Assay Concentration (MAC) using a Kinetic Solubility Assay (see Protocol 1). Once the MAC is known, cap your top dose at this limit. Adding 0.1% Bovine Serum Albumin (BSA) to the assay buffer can also act as a "carrier," binding the lipophilic compound and keeping it kinetically suspended.

Q3: We are moving to in vivo PK studies. Since we cannot use high concentrations of DMSO in animals, what is the best formulation strategy? Causality: For oral (PO) or intravenous (IV) dosing, the compound behaves as a BCS Class II/IV molecule (low solubility, variable permeability). Relying on simple aqueous buffers will result in zero exposure. Solution: You must alter the thermodynamic solubility environment. The two most robust strategies for non-ionizable propiophenone derivatives are:

  • Co-solvent Mixtures: Reducing the interfacial tension between the drug and water using mixtures like 10% DMSO, 40% PEG-400, and 50% Water 3.

  • Inclusion Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic diaryl rings within its cavity, rendering the entire complex water-soluble 3.

Self-Validating Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay via Laser Nephelometry

Purpose: To define the exact concentration at which the compound crashes out of your specific assay buffer, establishing a safe dosing window.

Mechanistic Rationale: Nephelometry detects forward-scattered light. As long as the compound is dissolved, light passes through. The exact moment nucleation occurs, particles form and scatter the laser. Plotting this creates a "kick-off curve" 4.

  • Stock Preparation: Prepare a 10 mM stock of 3'-Methoxy-3-(3-methylphenyl)propiophenone in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point, 2-fold serial dilution of the compound in 100% DMSO within a V-bottom plate.

  • Buffer Transfer: Dispense 196 µL of your target aqueous assay buffer (e.g., pH 7.4 PBS) into a clear-bottom 96-well plate.

  • Compound Addition: Rapidly transfer 4 µL of the DMSO serial dilutions into the buffer plate (final DMSO concentration = 2%). Mix thoroughly via pipetting.

  • Incubation: Incubate the plate at 25°C for 2 hours on a plate shaker (300 rpm) to allow kinetic equilibrium to settle 5.

  • Readout: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar Plus) 6.

  • Validation System: Always include a blank (2% DMSO in buffer) to establish baseline scatter, and a known insoluble standard (e.g., Amiodarone) to validate the dynamic range of the laser. The intersection of the baseline and the scattering curve is your MAC.

Protocol 2: Preparation of HP-β-CD Inclusion Complex for In Vivo Dosing

Purpose: To achieve thermodynamic solubilization for oral or intravenous administration without relying on toxic levels of organic solvents.

Mechanistic Rationale: The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin perfectly accommodates the diaryl rings of the propiophenone core via Van der Waals forces, while the external hydroxyl groups ensure complete miscibility in water.

  • Vehicle Preparation: Dissolve HP-β-CD powder in sterile Water for Injection (WFI) to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Add 3'-Methoxy-3-(3-methylphenyl)propiophenone powder in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Protect from light and stir continuously at 25°C for 48 hours. This extended time is required to overcome the crystal lattice energy and reach thermodynamic equilibrium.

  • Filtration: Draw the suspension into a syringe and filter through a 0.45 µm PTFE membrane. Crucial causality: The filter removes all uncomplexed, solid API. The resulting clear filtrate contains only the solubilized inclusion complex.

  • Validation System: Quantify the exact concentration of the API in the filtrate using LC-MS/MS against a standard curve prepared in 100% organic solvent. Do not dose animals assuming 100% encapsulation.

Quantitative Data: Comparative Solubilization Strategies

The following table summarizes expected outcomes when applying different formulation strategies to highly lipophilic propiophenone derivatives.

Solubilization StrategyVehicle CompositionSolubilization MechanismEstimated Solubility LimitPrimary Application
Baseline Aqueous1X PBS (pH 7.4)None (Intrinsic)< 5 µg/mLControl / Reference
DMSO Dilution1% DMSO in PBSKinetic Supersaturation10 - 20 µg/mLIn vitro biochemical assays
Cosolvent System10% DMSO, 40% PEG400, 50% H2ODielectric Constant Reduction> 1,000 µg/mLIn vivo IP/IV dosing
Inclusion Complex20% (w/v) HP-β-CD in H2OHost-Guest Encapsulation> 2,500 µg/mLIn vivo PO/IV dosing
Lipid FormulationSEDDS (Labrasol/Tween 80)Micellar Solubilization> 5,000 µg/mLIn vivo PO dosing
References

1.[1] Title: Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery - Smolecule Source: smolecule.com URL: 2.[3] Title: Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges - PMC Source: nih.gov URL: 3.[2] Title: In vitro solubility assays in drug discovery - PubMed Source: nih.gov URL: 4.[6] Title: A fully automated kinetic solubility screen in 384-well plate format using nephelometry Source: bmglabtech.com URL: 5.[5] Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine Source: enamine.net URL: 6.[4] Title: Determination of Kinetic Solubility - Bio-protocol Source: bio-protocol.org URL:

Sources

Technical Support Center: 1,3-Diarylpropan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Impurities in 1,3-Diarylpropan-1-one Production

Status: Operational | Ticket Priority: High | Audience: R&D Chemistry

Introduction: The Purity Paradox

Synthesizing 1,3-diarylpropan-1-ones (dihydrochalcones) appears deceptively simple: a Claisen-Schmidt condensation followed by a reduction. However, in pharmaceutical applications, this scaffold is prone to specific, persistent impurities that are difficult to separate downstream.

This guide addresses the two critical failure points:

  • The "Oligomer Trap" during the initial condensation.

  • The "Selectivity Cliff" during hydrogenation (over-reduction of the carbonyl).

Module 1: The Claisen-Schmidt Condensation (Step 1)

The Objective: Synthesize the intermediate chalcone (1,3-diarylprop-2-en-1-one) without generating Michael-addition oligomers.

Common Failure Mode: The "Dimer" Impurity

Symptom: LC-MS shows a peak with mass


 or higher; the product is a sticky gum rather than a crystalline solid.
Root Cause:  The reaction conditions were too aggressive (high base concentration or temperature), causing the enolate of the acetophenone to attack the newly formed chalcone (Michael addition) rather than the aldehyde.
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Sticky/Gummy Solid Self-condensation or Michael addition oligomers.Protocol Adjustment: Reduce base concentration (e.g., from 40% NaOH to 10-20%). Lower reaction temperature to 0–5°C during addition.
Starting Material (Aldehyde) Remains Cannizzaro Reaction consuming aldehyde.Stoichiometry Check: Ensure a slight excess of the ketone (acetophenone) (1.1 eq) to drive the aldehyde to completion.
Yellow/Orange Color Persists in Step 2 Incomplete purification of chalcone.Mandatory Wash: Recrystallize the chalcone from Ethanol/Water before proceeding to hydrogenation. Impurities here poison the catalyst in Step 2.
Expert Insight: The Equilibrium Shift

Do not rush the addition. A slow addition of the ketone to the aldehyde/base mixture keeps the concentration of the enolate low relative to the aldehyde, favoring the desired Aldol condensation over the side-reaction (Michael addition to the product).

Module 2: Selective Hydrogenation (Step 2)

The Objective: Reduce the alkene (C=C) while preserving the carbonyl (C=O).

The Critical Issue: Over-Reduction

Symptom: Your product contains 1,3-diarylpropan-1-ol. Detection:

  • H-NMR: Appearance of a multiplet at

    
     4.6–4.8 ppm (CH-OH).
    
  • HPLC: A peak eluting slightly earlier than the product (more polar).

The Mechanism of Failure: Standard Catalytic Hydrogenation (


, Pd/C) is often too active. Once the C=C bond is reduced, the catalyst attacks the carbonyl, especially in ethanol/methanol.
The Solution: Catalytic Transfer Hydrogenation (CTH)

Instead of


 gas, use Ammonium Formate  as the hydrogen donor.[1] This method is kinetically selective for C=C bonds over C=O bonds under mild conditions.

Protocol: Pd/C + Ammonium Formate

  • Dissolve: 1 mmol Chalcone in 10 mL Methanol/Ethanol.

  • Catalyst: Add 10% Pd/C (10-20 wt% loading).

  • Donor: Add Ammonium Formate (5 equivalents) in one portion.

  • Reaction: Stir at reflux (or 60°C) for 20–40 minutes.

  • Monitor: Check TLC every 10 minutes. The reaction is typically fast.[2]

  • Workup: Filter catalyst through Celite; evaporate solvent.

Why this works: The decomposition of ammonium formate releases


 and 

in situ at the catalyst surface. The kinetics favor the adsorption and reduction of the alkene, effectively "starving" the carbonyl reduction pathway [1, 5].

Visualizing the Impurity Landscape

The following diagram maps the genesis of impurities. Use this to identify where your process is deviating based on the byproducts you detect.

ReactionPathways Start Start: Acetophenone + Benzaldehyde Chalcone Intermediate: Chalcone Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Target TARGET: 1,3-Diarylpropan-1-one Chalcone->Target Selective Red. (Pd/C + HCOONH4) Dimer Impurity A: Michael Adduct (Dimer) Chalcone->Dimer Excess Base/Heat (Side Rxn) Alcohol Impurity B: 1,3-Diarylpropan-1-ol Target->Alcohol Over-Reduction (H2 gas, prolonged) Alkane Impurity C: 1,3-Diarylpropane Alcohol->Alkane Deep Reduction

Figure 1: Reaction network showing the genesis of critical impurities. Red paths indicate failure modes.

Module 3: Purification & Analysis

If upstream prevention fails, use these separation strategies.

Impurity Profiling Table
ComponentPolarity (Relative)Solubility (EtOH)HPLC Behavior (Reverse Phase)
Chalcone (Start) MediumLow (Crystallizes)Late Eluter (Conjugated)
Dihydrochalcone (Target) Medium-HighHighMid Eluter
Alcohol (Impurity) HighVery HighEarly Eluter
Dimer (Impurity) LowLowVery Late Eluter
Purification Strategy: Recrystallization

Chromatography is often unnecessary if the reduction is selective.

  • Solvent System: Ethanol/Water (9:1 or 8:2).

  • Logic: The target dihydrochalcone is soluble in warm ethanol but less so than the over-reduced alcohol. The starting chalcone (if any remains) is much less soluble and can often be filtered off or left behind.

  • Procedure: Dissolve crude in minimum hot ethanol. Add water dropwise until turbidity persists. Cool slowly to 4°C.

FAQ: Troubleshooting Specific Scenarios

Q: I am using H2 balloons, and I can't stop the reaction at the ketone stage. It always goes to the alcohol. A: This is a classic "selectivity cliff." Palladium on Carbon with


 gas is very aggressive.
  • Immediate Fix: Switch to Transfer Hydrogenation using Ammonium Formate (as detailed in Module 2).

  • Alternative: If you must use gas, poison the catalyst (e.g., use Lindlar catalyst) or switch to a Rhodium-based catalyst (Wilkinson’s catalyst), though these are more expensive [5].

Q: My crude product has a yellow tint. A: Dihydrochalcones are typically colorless. A yellow tint indicates unreacted Chalcone .

  • Diagnosis: Check TLC.[3] Chalcones are UV-active and often yellow/fluorescent.

  • Remedy: Your reduction was incomplete. Do not recrystallize yet (chalcones co-crystallize easily). Re-subject the material to hydrogenation conditions for another 30 minutes.

Q: Can I use microwave irradiation to speed this up? A: Yes. Microwave-assisted Catalytic Transfer Hydrogenation (CTH) is highly effective.

  • Conditions: 60°C, 20 minutes, Ethanol solvent.

  • Benefit: This often yields >95% purity with minimal over-reduction due to the short reaction time [5].

References

  • Ahmed, N., & van Lier, J. E. (2005). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones.[2] Journal of Chemical Research.

  • Stompor, M. (2020).[4] Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Molecules.

  • BenchChem. (n.d.). Troubleshooting side reactions in Claisen-Schmidt condensation.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Poláková, M., et al. (2023). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI.

Sources

Technical Support Center: Grignard Synthesis of Propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Thermal Runaways Ticket ID: #G-PROP-2024-EXO Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Balancing Act

Welcome to the technical support module for the synthesis of propiophenones via the Grignard route (typically Benzonitrile + Ethylmagnesium Bromide).

As researchers, we often underestimate this reaction because it is "textbook" chemistry. However, in a drug development context, the synthesis of propiophenones presents a triple-threat thermal profile :

  • Formation: The autocatalytic, highly exothermic formation of EtMgBr.

  • Coupling: The exothermic addition of the Grignard to the nitrile.

  • Hydrolysis: The violent, gas-evolving hydrolysis of the intermediate imine salt.

This guide moves beyond standard recipes to focus on thermal causality —ensuring you remain in control of the thermodynamics rather than reacting to them.

Phase I: Grignard Reagent Formation (The Induction Hazard)

The Issue: The most common cause of accidents is the Induction Period . If the reaction does not start immediately, reagents accumulate. When it finally initiates, the accumulated mass reacts simultaneously, exceeding the condenser’s capacity (Thermal Runaway).

Protocol: The "5% Initiation" Rule

Do not add the bulk halide until the reaction is self-sustaining.

  • System Prep: Flame-dry glassware under vacuum. Backfill with Argon (heavier than

    
    , provides better blanketing).
    
  • Activation: Add Mg turnings (1.1 eq) and cover with minimal anhydrous THF/Ether. Add a single crystal of Iodine (

    
    ).
    
  • The "5% Charge": Add only 5% of your total Ethyl Bromide (EtBr) volume.

  • Observation: Stop stirring. Look for:

    • Disappearance of the Iodine color (brown

      
       clear/cloudy).
      
    • Spontaneous boiling (solvent reflux) without external heat.

    • Turbidity (formation of grey/white precipitate).

  • The Decision Gate:

    • If observed: Begin slow addition of remaining EtBr.

    • If NOT observed:STOP. Do not add more EtBr. Apply gentle heat or mechanical activation (sonication).

Visualization: Safe Initiation Logic

InitiationLogic Start Start: Mg + THF + I2 Add5 Add 5% EtBr Charge Start->Add5 Wait Wait 5-10 mins (Stop Stirring) Add5->Wait Check Signs of Initiation? (Color loss, Reflux, Turbidity) Wait->Check Runaway DANGER: Accumulation Do NOT add more EtBr Check->Runaway No Proceed Proceed: Start Dosing Pump Control Temp < Reflux Check->Proceed Yes Troubleshoot Apply Heat / Sonication Add DIBAL-H activator Runaway->Troubleshoot Troubleshoot->Wait Retry

Figure 1: Decision tree for safely initiating Grignard formation to prevent reagent accumulation and thermal runaway.

Phase II: The Coupling (Benzonitrile + EtMgBr)

The Issue: The addition of EtMgBr to Benzonitrile is exothermic. The product is an Imine Magnesium Salt , which precipitates. This precipitation creates a heterogeneous slurry that impairs heat transfer and stirring, leading to "hot spots."

Technical Data: Thermal Parameters
ParameterValue (Approx.)Implication

(Formation)
-230 to -270 kJ/molExtreme heat release; requires active cooling.

(Coupling)
-60 to -90 kJ/molModerate heat; manageable with dosing control.
Viscosity Change High (Slurry formation)Requires high-torque overhead stirring (not magnetic).
Gas Evolution None (during coupling)System remains closed; pressure stable.
Operational Guide: Controlled Addition
  • Cooling: Pre-cool the Benzonitrile solution to 0°C.

  • Dosing: Add EtMgBr solution slowly via cannula or pressure-equalizing funnel.

  • Monitoring: Use an internal temperature probe. Set a "Max Temp" limit (e.g., 20°C). If the temp exceeds this, stop addition immediately.

  • Agitation: As the Imine salt precipitates (often a thick, tan solid), increase stirrer RPM. Note: If the stir bar seizes, you have lost thermal control.

Phase III: Hydrolysis (The "Volcano" Effect)

The Issue: This is the most dangerous phase. You must hydrolyze the Imine salt to the Ketone (Propiophenone) using acid.

  • Hazard 1: Exothermic protonation of the Imine.

  • Hazard 2: Quenching excess EtMgBr releases Ethane gas (flammable) + Heat.

  • Hazard 3: If you add Acid to the Reaction Pot (Forward Quench), the heat boils the solvent (Ether/THF) instantly, ejecting the contents (The Volcano).

The Solution: The Reverse Quench

Always add the Reaction Mixture into the Acid , not the other way around.

  • Prepare Quench Tank: A separate flask containing dilute Sulfuric Acid (

    
    ) or HCl mixed with crushed ice.
    
  • Transfer: Transfer the Grignard/Imine slurry slowly into the Quench Tank.

    • Why? The Acid/Water acts as a massive heat sink. You are adding "fuel to the fire extinguisher," not "fire extinguisher to the fuel."

  • Gas Management: Ensure the quench vessel is vented to a fume hood to handle the Ethane release.

Visualization: Quenching Workflow

QuenchFlow Reactor Reactor: Imine Salt + Excess EtMgBr Transfer Slow Transfer (Cannula/Pump) Reactor->Transfer High Energy QuenchTank Quench Tank: Ice + Dilute H2SO4 (Heat Sink) Result Result: Propiophenone + Mg Salts (Controlled Temp) QuenchTank->Result Phase Split Transfer->QuenchTank Controlled Rate

Figure 2: The Reverse Quench method minimizes thermal shock by using the acid solution as a heat sink.

Troubleshooting & FAQs

Q: My Grignard formation won't start after 15 minutes. Should I add more EtBr?

  • A: ABSOLUTELY NOT. This is the classic setup for an explosion. If you add more EtBr, the concentration increases. When it finally initiates, the exotherm will be proportional to the total EtBr present.

    • Fix: Add a "starter" amount of pre-formed Grignard from a colleague, or use DIBAL-H (1-2 drops) to scavenge moisture/oxides.

Q: During the coupling with Benzonitrile, the reaction turned into a solid block. What now?

  • A: You used insufficient solvent. The Imine salt is insoluble.

    • Fix: Do NOT try to speed up.[1] Add more anhydrous THF to re-slurry the mixture. Ensure your overhead stirrer is powerful enough. For future runs, aim for a concentration of <1.0 M.

Q: Why is my yield of Propiophenone low (mostly recovered Benzonitrile)?

  • A: Likely incomplete hydrolysis. The Imine intermediate is stable.

    • Fix: The hydrolysis step requires time and acidity. Ensure the quench mixture is acidic (pH < 2) and stir for 1-2 hours at room temperature (or mild reflux after the exotherm has passed) to fully hydrolyze the C=N bond to C=O.

Q: I see a second exotherm during the quench. What is it?

  • A: The first exotherm is the quenching of excess EtMgBr (fast). The second, slower exotherm is often the hydrolysis of the Imine salt to the Ketone. This is normal but requires continued cooling.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.[2]2

  • Wankhede, P., & Kulkarni, A. A. (2025).[3] Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction.[3][4][5] Organic Process Research & Development, 29(2), 450-459.[3][5] 3

  • American Chemical Society. (n.d.). Laboratory Reaction Safety Summary: Grignard Reaction.[6][7][8]7[5][9]

  • Tuulmets, A., et al. (2004).[10] Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (Kinetic data reference for Grignard formation). 10

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (n.d.). Calorimetric investigation of the formation of Grignard reagents.11

Sources

Validation & Comparative

An In-Depth Technical Guide to the 1H NMR Analysis of 3'-Methoxy-3-(3-methylphenyl)propiophenone

[1][2][3]

Executive Summary & Structural Context[1][2][3][4][5]

3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 37951-49-8 derivative/analog) represents a specific class of dihydrochalcones .[1][2][3] These scaffolds are critical intermediates in the synthesis of SGLT2 inhibitors (antidiabetic agents) and polyphenol-based antioxidants.[3]

The structural elucidation of this molecule presents a unique analytical challenge: Double Meta-Substitution. Both the benzoyl ring (Ring A) and the distal phenyl ring (Ring B) possess meta-substituents (methoxy and methyl, respectively).[4] Standard low-resolution techniques (HPLC-MS) often fail to distinguish this specific regioisomer from its para- or ortho- analogues due to identical molecular weights and similar fragmentation patterns.[1][2][3]

This guide compares the efficacy of high-field 1H NMR (500 MHz) against alternative methods, establishing it as the gold standard for structural validation. We provide a self-validating spectral assignment protocol and a solvent-resolution strategy for complex aromatic regions.

Structural Breakdown & Predicted Shifts[2][3]

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

The Molecule

IUPAC Name: 1-(3-methoxyphenyl)-3-(3-methylphenyl)propan-1-one Formula: C



MW:1234
Diagram 1: Structural Fragmentation & Logic Flow[1][2][3][4]

Gcluster_0Ring A (Benzoyl)cluster_1Linker Chaincluster_2Ring B (Distal)NodeA3-Methoxy-Ph(Deshielded, Anisotropic)NodeBCarbonyl (C=O)| Alpha-CH2 (~3.2 ppm)Beta-CH2 (~3.0 ppm)NodeA->NodeBInductiveWithdrawalNodeC3-Methyl-Ph(Shielded relative to A)NodeB->NodeCFlexibleLinker

Caption: Magnetic segmentation of the dihydrochalcone skeleton. The carbonyl group acts as a "gatekeeper," significantly deshielding Ring A protons compared to Ring B.

Comparative Performance Analysis

Why choose 1H NMR over MS or IR for this specific isomer?

Feature1H NMR (500 MHz) HPLC-MS (Q-TOF) FT-IR
Regioisomer ID Superior. Distinct coupling patterns (

vs

) definitively identify the 3,3'-substitution.[1][2][3][4]
Poor. 3'-OMe and 4'-OMe isomers produce identical parent ions (

254) and similar fragments.[1][2][3]
Moderate. Fingerprint region allows ID only if a pure reference standard exists.[2][3]
Quantification Absolute. qNMR (using TCNB std) gives purity without response factors.[2][3][4]Relative. Requires specific calibration curves; ionization efficiency varies by isomer.[1][2][3]Qualitative. Not suitable for high-precision purity assay.[1][2][3]
Linker Verification High. Distinguishes saturated (dihydrochalcone) vs. unsaturated (chalcone) via triplet vs. doublet signals.[2][3][4]Moderate. Can detect mass difference (2 Da), but not conformation.Low. Carbonyl stretch shifts slightly, but is ambiguous.[1][2][3][4]

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this specific protocol designed to prevent common integration errors in aromatic ketones.

Sample Preparation[1][2][3]
  • Solvent: CDCl

    
     (99.8% D) + 0.03% TMS.[2][3][4]
    
    • Why? CDCl

      
       is standard, but see Section 6 for the "Benzene Switch" if overlap occurs.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Warning: Higher concentrations (>30 mg) can cause viscosity broadening and stacking effects in the aromatic region.[3]

  • Tube: 5 mm high-precision NMR tube (Camphor or Wilmad 528-PP).

Acquisition Parameters (500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 5.0 seconds .

    • Critical: Benzylic and aromatic protons have long T1 relaxation times.[2][3] Standard 1.0s delays will under-integrate the aromatic protons relative to the methoxy/methyl groups.[2][3]

  • Scans (NS): 16 or 32 (sufficient for >10 mg).[2][3][4]

  • Spectral Width: -2 to 14 ppm.[1][2][3]

Spectral Assignment & Data Analysis[2][3][6][7][8][9][10][11]

The following assignments are based on chemical shift additivity rules and empirical data for dihydrochalcones [1, 2].

Aliphatic Region (High Field)[2][3]
Shift (

, ppm)
Mult.Int.[1][2][3][5][6][7][8]AssignmentDiagnostic Note
2.35 s3HAr-CH

Characteristic of aryl-methyl.[1][2][3]
3.05 t (

=7.[1][2][3]5)
2H

-CH

Adjacent to Ring B. Slightly shielded.[1][2][3]
3.30 t (

=7.[1][2][3]5)
2H

-CH

Adjacent to C=O.[1][2][3] Deshielded.
3.85 s3H-OCH

Diagnostic methoxy singlet.[1][2][3]

Validation Check: If you see a quartet at ~2.9 ppm and a triplet at ~1.2 ppm, your sample is contaminated with Propiophenone (starting material), or the reaction failed to couple Ring B.[4]

Aromatic Region (The "Fingerprint")[3]

This region (6.8 – 7.6 ppm) validates the meta-substitution .[2][3]

  • Ring A (3-Methoxybenzoyl): The carbonyl is an Electron Withdrawing Group (EWG), shifting these protons downfield.[1][4]

    • H-2': ~7.50 ppm (narrow doublet/singlet,

      
       Hz).[1][3] The most deshielded due to anisotropy of C=O.
      
    • H-6': ~7.60 ppm (dt,

      
       Hz).[1][3]
      
    • H-5': ~7.38 ppm (t,

      
       Hz).[1][2][3]
      
    • H-4': ~7.10 ppm (ddd).[1][2][3]

  • Ring B (3-Methylphenyl): Alkyl group is weakly donating; these appear upfield of Ring A.[1][2][3]

    • H-2'', 4'', 6'': Clustered ~7.0 – 7.2 ppm.[1][2][3][9]

Diagram 2: Coupling Tree Logic for Meta-Substitution

CouplingRootAromatic Signal (H-2')Split1Meta Coupling (J ~ 2Hz)(Split by H-4' or H-6')Root->Split1Spin-Spin InteractionParaContrast: Para-Substitution(Would be Large Doublet J ~ 8Hz)Root->ParaIf Isomer was 4'-OMeResultResult: Narrow Doublet or Singlet(Diagnostic for Meta)Split1->Result

Caption: Decision tree for distinguishing meta-isomer (target) from para-isomer (impurity) based on J-coupling magnitude.

Advanced Troubleshooting: The "Benzene Switch"

In CDCl

Benzene-d6 (C

D

)
14

Mechanism: Benzene-d6 induces Aromatic Solvent Induced Shifts (ASIS) .[1][2][3][4][10] The solvent molecules stack against the electron-deficient Ring A (benzoyl) differently than the electron-rich Ring B.[1]

  • Result: Protons on Ring A often shift upfield significantly (0.3–0.5 ppm), while Ring B shifts less.[1][3][4] This "stretches" the aromatic region, resolving the overlap and allowing precise integration of the 8 aromatic protons [3].

References

  • ChemicalBook. (2023).[1][2][3] 3'-Methoxypropiophenone Spectral Data. Retrieved from [1]

  • BenchChem. (2023).[1][2][3][4] Safety and Spectral Guide for Propiophenone Derivatives.[2][3] Retrieved from [1]

  • Claridge, T. D. W. (2016).[1][2][3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2][3] (Standard text on ASIS and Solvent Effects).

  • Silverstein, R. M., et al. (2014).[1][2][3][4] Spectrometric Identification of Organic Compounds. Wiley.[1][2][3] (Source for additivity rules of benzene derivatives).

Comparative Guide: MS/MS Fragmentation Profiling of CAS 898790-39-1

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS 898790-39-1). This document is designed for researchers and analytical scientists requiring rigorous differentiation of this compound from its isobaric structural isomers during drug development and impurity profiling.

Executive Summary

CAS 898790-39-1 , chemically identified as 3'-Methoxy-3-(3-methylphenyl)propiophenone , represents a specific structural scaffold often utilized in Structure-Activity Relationship (SAR) studies for kinase inhibitors and chalcone-derivative synthesis.

In high-throughput screening and metabolic stability assays, this compound presents a significant analytical challenge: it is isobaric (MW 254.32 Da) with multiple positional isomers (e.g., 4'-methoxy or 2-methylphenyl variants). Standard MS1 analysis cannot distinguish these entities. This guide delineates the specific MS/MS fragmentation fingerprints required to unambiguously identify CAS 898790-39-1, comparing its spectral performance against its most common synthetic alternatives.

Core Identity
  • Compound Name: 3'-Methoxy-3-(3-methylphenyl)propiophenone[1][2][3]

  • Molecular Formula: C₁₇H₁₈O₂[4][5]

  • Exact Mass: 254.1307 Da

  • Precursor Ion [M+H]⁺: 255.14 Da

Mass Spectrometry Fragmentation Analysis

The fragmentation of CAS 898790-39-1 under Electrospray Ionization (ESI+) follows a predictable pathway governed by charge localization on the carbonyl oxygen, leading to alpha-cleavage and inductive bond scissions.

Primary Fragmentation Pathway

Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 255 ) undergoes two dominant cleavage events:

  • 
    -Cleavage (Acylium Ion Formation): 
    
    • Mechanism: Cleavage of the C(carbonyl)-C(

      
      ) bond.
      
    • Product: The charge is retained on the benzoyl moiety, generating a 3-methoxybenzoyl cation at m/z 135 .

    • Significance: This is typically the base peak. The stability of this ion is influenced by the meta-position of the methoxy group.

  • 
    -Cleavage (Benzylic Ion Formation): 
    
    • Mechanism: Cleavage of the C(

      
      )-C(
      
      
      
      ) bond, often accompanied by hydrogen rearrangement.
    • Product: Formation of the 3-methylbenzyl cation (or tropylium ion rearrangement) at m/z 105 .

    • Significance: This fragment confirms the structure of the alkyl-aryl chain (the "tail" of the molecule).

  • Secondary Fragmentations:

    • m/z 135

      
       m/z 107:  Loss of CO (28 Da) from the acylium ion, yielding the 3-methoxyphenyl cation.
      
    • m/z 107

      
       m/z 77/79:  Further loss of formaldehyde (CH₂O, 30 Da) or methyl radical depending on energy, leading to phenyl cations.
      
Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of ion generation, essential for programming Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Precursor Precursor [M+H]+ m/z 255.14 (Protonated Ketone) Acylium Acylium Ion (3-Methoxybenzoyl) m/z 135.04 Precursor->Acylium α-Cleavage Loss of 3-methylstyrene (120 Da) Benzyl Alkyl-Aryl Cation (3-Methylbenzyl) m/z 105.07 Precursor->Benzyl β-Cleavage Loss of 3-methoxyacetophenone derivative MethoxyPhenyl Methoxyphenyl Cation m/z 107.05 Acylium->MethoxyPhenyl - CO (28 Da) Phenyl Phenyl Cation m/z 77.04 Benzyl->Phenyl Fragmentation MethoxyPhenyl->Phenyl - CH2O (30 Da)

Caption: ESI+ Fragmentation pathway for CAS 898790-39-1 showing primary alpha/beta cleavages and secondary neutral losses.

Comparative Performance: Target vs. Alternatives

In a drug discovery context, "alternatives" often refer to isobaric positional isomers present as synthetic impurities. Differentiating these is critical for regulatory compliance.

The Competitors (Isobaric Isomers)
  • Target: 3'-Methoxy -3-(3-methylphenyl)propiophenone (CAS 898790-39-1)[1][2][3][6]

  • Alternative A: 4'-Methoxy -3-(3-methylphenyl)propiophenone (CAS 898790-41-5)[1][6]

  • Alternative B: 3'-Methoxy-3-(2-methylphenyl )propiophenone (CAS 898790-38-0)

Performance Comparison Table
FeatureTarget (CAS 898790-39-1) Alternative A (4'-Methoxy Isomer) Alternative B (2-Methyl Isomer)
Precursor Ion m/z 255.14m/z 255.14m/z 255.14
Primary Fragment m/z 135 (3-OMe-Benzoyl)m/z 135 (4-OMe-Benzoyl)m/z 135 (3-OMe-Benzoyl)
Secondary Fragment m/z 105 (3-Me-Benzyl)m/z 105 (3-Me-Benzyl)m/z 105 (2-Me-Benzyl)
Differentiation Key Ion Ratio (135/107) Resonance Stabilization Ortho Effect
Diagnostic Insight The meta-methoxy group (3') is electron-withdrawing by induction but less resonant-stabilizing than para. Expect a lower stability of m/z 135 compared to Alt A.The para-methoxy (4') strongly stabilizes the acylium ion via resonance. Expect m/z 135 to be significantly more intense (higher relative abundance).The ortho-methyl (2-Me) on the alkyl chain often triggers steric hindrance or specific water loss pathways not seen in the 3-Me target.
Experimental Logic for Differentiation
  • Target vs. 4'-Methoxy (Alt A): Both produce m/z 135. However, the 4'-methoxy cation is hyper-stable due to direct resonance donation.

    • Protocol: Monitor the ratio of m/z 135 to m/z 107. The 4'-isomer will have a higher 135/107 ratio than the 3'-isomer (Target).

  • Target vs. 2-Methyl (Alt B): Both produce m/z 135 acylium ions with identical stability.

    • Protocol: Focus on the m/z 105 fragment. Ortho-substituted benzyl cations often undergo specific rearrangements (e.g., to tropylium) at different energy thresholds. Use Energy-Resolved MS (ER-MS) : Ramp collision energy (CE) from 10 to 40 eV. The breakdown curve of m/z 105 will shift for the ortho-isomer.

Experimental Protocols

Method A: LC-MS/MS Identification Workflow

Objective: Confirm identity of CAS 898790-39-1 in a synthetic mixture.

  • Sample Preparation:

    • Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

    • Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% FA, (B) ACN + 0.1% FA.

    • Gradient: 5% B to 95% B over 5 minutes. Note: Isomers often separate chromatographically; the 3'-isomer typically elutes earlier than the 4'-isomer due to polarity differences.

  • MS Parameters (Triple Quadrupole):

    • Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions:

      • Quantifier: 255.1

        
         135.0 (CE: 20 eV)
        
      • Qualifier 1: 255.1

        
         105.0 (CE: 25 eV)
        
      • Qualifier 2: 255.1

        
         77.0 (CE: 40 eV)
        
Method B: Distinguishing Isomers via Ion Ratios

Objective: Quality Control (QC) to ensure no 4'-isomer contamination.

  • Inject pure standards of Target and Alternative A.

  • Record the peak area of m/z 135 and m/z 107.

  • Calculate Ratio

    
    .
    
  • Validation Criteria: If Unknown Sample

    
     deviates >15% from the Target Standard 
    
    
    
    , suspect isomeric impurity.

Workflow Diagram

Workflow Start Start: Unknown Sample (Suspected CAS 898790-39-1) LC LC Separation (C18 Column, Gradient Elution) Start->LC MS1 MS1 Survey Scan Check for [M+H]+ = 255.1 LC->MS1 MS2 MS/MS Fragmentation (CE 20-30 eV) MS1->MS2 Decision Analyze Fragment Ratio (m/z 135 vs 105) MS2->Decision ResultA High 135/107 Ratio Likely 4'-Methoxy Isomer Decision->ResultA Ratio > Threshold ResultB Standard 135/107 Ratio CONFIRMED: 3'-Methoxy Isomer Decision->ResultB Ratio matches Std

Caption: Decision tree for confirming CAS 898790-39-1 identity against isobaric interferences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Propiophenone Derivatives. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage mechanisms).
  • Holčapek, M., et al. (2010).Mass spectrometry of isomeric compounds. Journal of Chromatography A, 1217(25), 3908-3918. (Methodology for distinguishing positional isomers).

Sources

Comparative Spectroscopic Guide: 1,3-Diarylpropan-1-ones vs. Conjugated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Chromophore

In the development of flavonoids, tubulin inhibitors, and antioxidants, the distinction between 1,3-diarylpropan-1-ones (saturated dihydrochalcones) and their 1,3-diarylprop-2-en-1-ones (unsaturated chalcones) precursors is critical.

This guide provides an objective spectroscopic comparison of these two scaffolds. The core distinction lies in the


-unsaturation . While chalcones exhibit strong intramolecular charge transfer (ICT) resulting in intense absorption in the UVA/visible region (340–390 nm), the saturation of the C2-C3 bond in 1,3-diarylpropan-1-ones breaks this conjugation. This results in a hypsochromic (blue) shift, rendering the molecule transparent in the visible region and shifting the primary absorption to the UVC/UVB region (240–280 nm).

Mechanistic Insight: Electronic Transitions

To interpret the spectra accurately, one must understand the electronic causality.

The Conjugation Break
  • Chalcones (Alternative): Possess a continuous

    
    -electron system extending from Ring A (benzoyl) through the enone linker to Ring B (cinnamoyl). This lowers the HOMO-LUMO gap, allowing lower-energy photons (UVA/Vis) to trigger 
    
    
    
    transitions.
  • 1,3-Diarylpropan-1-ones (Target): The ethylene bridge (

    
    ) acts as an insulator. The spectrum is essentially a summation of two independent chromophores:
    
    • The Benzoyl Moiety (Ring A): Behaves like acetophenone (

      
       nm).
      
    • The Phenyl Moiety (Ring B): Behaves like a simple alkyl-benzene (

      
       nm, often obscured).
      
Visualization of Electronic Flow

The following diagram illustrates the structural impact on electronic transitions.

electronic_transitions cluster_0 Unsaturated Scaffold (Chalcone) cluster_1 Saturated Scaffold (Target) Chalcone 1,3-Diarylprop-2-en-1-one (Conjugated) Trans1 Transition: π -> π* (Whole Molecule) Chalcone->Trans1 Band1 Band I: 340-390 nm (Intense) Trans1->Band1 Dihydro 1,3-Diarylpropan-1-one (Non-Conjugated) Trans2 Transition: π -> π* (Benzoyl Only) Dihydro->Trans2 Trans3 Transition: n -> π* (Carbonyl) Dihydro->Trans3 Band2 Main Peak: 240-260 nm (High Energy) Trans2->Band2 Band3 Weak Band: ~320 nm (Low Intensity) Trans3->Band3

Figure 1: Comparative electronic transition pathways. Note the distinct separation of chromophores in the saturated scaffold.

Comparative Analysis: Absorption Maxima Data

The following data compares the target scaffold against its unsaturated alternative. Data is aggregated from standard spectroscopic literature and solvent-corrected values.

Table 1: Spectral Comparison ( in Ethanol)
Feature1,3-Diarylpropan-1-one (Saturated)Chalcone (Unsaturated Alternative)Interpretation
Primary Band (

)
240 – 255 nm 290 – 320 nm The loss of the double bond causes a ~50-70 nm blue shift.
Secondary Band (ICT) Absent or negligible340 – 390 nm The "Chalcone Band" (Band I) disappears upon saturation.
Weak Band (

)
~310 – 325 nm (Very weak shoulder)Obscured by intense ICT bandIn saturated ketones, this forbidden transition becomes visible but has very low

.
Molar Absorptivity (

)
Moderate (

)
High (

)
Conjugation significantly increases the probability of transition.
Visual Appearance Colorless / White SolidYellow / Orange SolidDirect result of the absorption edge shifting out of the visible range.
Table 2: Substituent Effects (Bathochromic Shifts)

Base scaffold: 1,3-diphenylpropan-1-one (Saturated)

Substituent (Ring A)

(nm)
Effect Mechanism
None (H) 242Baseline (Acetophenone-like)
4'-Methoxy (-OMe) 268Auxochrome (Lone pair donation stabilizes

)
4'-Hydroxy (-OH) 275Stronger auxochrome; pH dependent
4'-Nitro (-NO

)
260Electron withdrawing; alters transition dipole

Critical Insight: In 1,3-diarylpropan-1-ones, substituents on Ring B (the ring separated by the ethyl chain) have minimal effect on the primary UV maximum (240-260 nm) because Ring B is electronically isolated from the carbonyl chromophore. In contrast, Ring B substituents in chalcones drastically shift the spectrum.

Validated Experimental Protocol

To ensure reproducible data, follow this self-validating workflow. This protocol minimizes solvatochromic errors and concentration-dependent aggregation.

Reagents & Equipment[1][2][3][4]
  • Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass (they absorb < 300 nm).

Workflow Diagram

protocol_workflow Start Start: Sample Preparation Stock 1. Prepare Stock Solution (1 mg in 10 mL MeOH -> ~10^-3 M) Start->Stock Dilution 2. Serial Dilution (Target: 10^-5 M) Stock->Dilution Baseline 3. Baseline Correction (Double-beam or Zero with Solvent) Dilution->Baseline Scan 4. Scan Range: 200 - 450 nm (Scan Speed: Medium) Baseline->Scan Validation 5. Absorbance Check (Must be 0.2 < A < 0.9) Scan->Validation Validation->Dilution Fail (A > 1.0) Data 6. Extract λmax & ε Validation->Data Pass

Figure 2: Step-by-step analytical workflow for UV-Vis characterization.

Detailed Steps
  • Stock Preparation: Weigh 1.0 mg of the 1,3-diarylpropan-1-one derivative. Dissolve in 10 mL of Ethanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Take 100

    
    L of stock and dilute to 10 mL (Dilution Factor = 100). Final concentration is approx 
    
    
    
    M.
  • Baseline: Fill two quartz cuvettes with pure solvent. Run a baseline correction (Autozero) to subtract solvent absorption.

  • Measurement: Replace the sample cuvette solution with your diluted analyte. Scan from 200 nm to 450 nm.

  • Validation Check: The maximum absorbance (

    
    ) should fall between 0.2 and 0.9.
    
    • If A > 1.0: Dilute further (deviations from Beer's Law occur due to aggregation).

    • If A < 0.1: Increase concentration (signal-to-noise ratio is too low).

Troubleshooting & Interpretation

ObservationProbable CauseCorrective Action
Unexpected peak at ~350 nm Contamination with ChalconeThe reduction was incomplete. The starting material (chalcone) has a much higher

than the product. Even 5% impurity can dominate the spectrum. Purify via recrystallization or column chromatography.
No peaks below 220 nm Solvent CutoffYou are likely using Acetone or impure Ethanol. Switch to HPLC-grade Methanol or Acetonitrile.
Broad, flat peaks Concentration too highDilute the sample. Check for precipitation.

References

  • Comparison of Chalcones and Dihydrochalcones: Vertex AI Search. (2025).[1][2][3] UV-Vis spectrum of chalcones series vs dihydrochalcones series. ResearchGate. 4[1][5][6][7][8][9]

  • Substituent Effects on Chalcone Derivatives: Abbo, H., et al. (2023).[3] Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 10[1][5][6][7][8][9][4]

  • Experimental Protocols for UV-Vis: Thermo Fisher Scientific. (n.d.). Teaching tomorrow's scientists today: UV-Vis spectrophotometry protocols. 11[1][5][7][8]

  • Photophysical Properties of Dihydrochalcones: Ivanova, D. I., et al. UV-VIS absorption and fluorescent characteristics of some substituted chalcones. 12

Sources

Comprehensive Comparison Guide: 13C NMR Chemical Shift Prediction Methods for 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate structural elucidation of novel synthetic intermediates is a critical bottleneck. 3'-Methoxy-3-(3-methylphenyl)propiophenone (CAS: 898790-39-1) is a highly flexible, multi-ring system that presents a unique challenge for Nuclear Magnetic Resonance (NMR) spectral assignment. Its structure—comprising a methoxy-substituted acetophenone derivative linked via an aliphatic chain to a meta-tolyl group—contains overlapping aromatic signals and conformationally dependent aliphatic shifts.

This guide objectively compares the performance of the two dominant computational paradigms—Empirical/Machine Learning Prediction (e.g., Mnova, ChemDraw) and Quantum Mechanical Calculations (DFT-GIAO via Gaussian)—against ground-truth Experimental Data . By analyzing the causality behind the predictive accuracy of each method, this guide provides a self-validating framework for selecting the optimal NMR prediction workflow.

Methodological Overview & Causality

The accuracy of 13C NMR prediction relies heavily on the underlying physics and data structures of the chosen method:

  • Empirical Predictors (HOSE Codes & Neural Networks): Platforms like Mnova rely on Hierarchical Organisation of Spherical Environments (HOSE) codes. They fragment the target molecule and query massive databases (like NMRShiftDB) for identical topological spheres [1]. Causality: Because the structural motifs of our target molecule (m-tolyl, methoxyphenyl) are highly represented in historical literature, empirical methods achieve near-experimental accuracy (< 2.0 ppm error) instantaneously.

  • Quantum Mechanical (DFT-GIAO): Density Functional Theory utilizing Gauge-Independent Atomic Orbitals (GIAO) calculates the actual magnetic shielding tensors from first principles[2]. Causality: While computationally expensive, DFT is essential when dealing with novel stereocenters or unprecedented scaffolds where empirical databases fail. However, standard DFT often systematically overestimates deshielded carbons (like carbonyls) unless empirical linear scaling factors are applied [3].

Workflow Compound 3'-Methoxy-3-(3-methylphenyl) propiophenone Exp Experimental NMR (Bruker 400 MHz) Compound->Exp Emp Empirical Prediction (HOSE/Neural Net) Compound->Emp DFT Quantum Mechanical (DFT-GIAO) Compound->DFT Compare Data Synthesis & Statistical Validation Exp->Compare Emp->Compare DFT->Compare

Figure 1: Tripartite validation workflow comparing experimental, empirical, and QM NMR methodologies.

Step-by-Step Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be executed to generate the comparative data.

Protocol A: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of synthesized 3'-Methoxy-3-(3-methylphenyl)propiophenone in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a standard 5 mm NMR tube. Load into a Bruker Avance III 400 MHz spectrometer equipped with a Broadband Observe (BBO) probe.

  • Acquisition Parameters: Set the observe nucleus to 13C (100.6 MHz). Utilize a standard proton-decoupled pulse sequence (zgpg30). Set the spectral width (SW) to 250 ppm and the relaxation delay (D1) to 2.0 s. Acquire a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons (C1, C3', C1', C1'', C3'').

  • Processing: Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier transformation. Phase and baseline correct the spectrum, referencing the central CDCl3 triplet to 77.16 ppm.

Protocol B: Empirical Prediction (Mnova / ChemDraw)
  • Structural Input: Import the SMILES string (COc1cccc(C(=O)CCc2cc(C)ccc2)c1) into the predictor software.

  • Algorithm Selection: Select a hybrid prediction model combining HOSE codes and Neural Networks to maximize topological matching accuracy [2].

  • Solvent Definition: Explicitly define the solvent as Chloroform-d to trigger solvent-specific empirical corrections.

  • Execution: Execute the prediction. The software will map the local atomic spheres up to 5 bonds away against its internal database to output the predicted shifts.

Protocol C: Quantum Mechanical Prediction (DFT-GIAO)
  • Conformational Search: Because the aliphatic chain (C2-C3) is highly flexible, perform a molecular mechanics (MMFF94) conformational search to identify all rotamers within a 3.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometries of the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Shielding Tensor Calculation: Submit the optimized geometries for NMR shielding tensor calculations using the GIAO method at the B3LYP/6-311+G(2d,p) level. Mechanistic Note: The inclusion of diffuse (+) and polarization (d,p) functions is non-negotiable here; they are required to accurately model the electron density around the highly electronegative methoxy oxygen, which heavily influences the C3' shift[3].

  • Data Processing: Convert the isotropic shielding values to chemical shifts using a TMS reference calculated at the identical level of theory. Apply Boltzmann weighting based on the relative free energies of the conformers to derive the final predicted shifts.

DFT S1 SMILES / 3D Structure Generation S2 Conformational Search (Molecular Mechanics / CREST) S1->S2 S3 Geometry Optimization (B3LYP/6-31G*) S2->S3 S4 NMR Shielding Tensor Calc (GIAO-B3LYP/6-311+G(2d,p)) S3->S4 S5 Boltzmann Averaging & Linear Scaling (TMS) S4->S5

Figure 2: Step-by-step DFT-GIAO computational workflow for predicting 13C NMR shielding tensors.

Quantitative Data Presentation & Comparative Analysis

The table below summarizes the 13C NMR chemical shifts for all 17 carbons of 3'-Methoxy-3-(3-methylphenyl)propiophenone, comparing the experimental ground truth against both predictive methodologies.

Carbon PositionChemical EnvironmentExperimental (ppm)Empirical (HOSE/NN) (ppm)DFT-GIAO (Unscaled) (ppm)
C1 Carbonyl (C=O)199.2199.5202.1
C3' Ar-C (C-OMe)159.9159.8162.3
C1'' Ar-C (C-CH2)141.2141.5143.8
C1' Ar-C (C-C=O)138.0138.2140.5
C3'' Ar-C (C-CH3)138.2138.0140.1
C5' Ar-CH (meta to OMe)129.7129.6131.2
C2'' Ar-CH (ortho to CH3)129.3129.1130.5
C5'' Ar-CH (meta to CH3)128.5128.4129.9
C4'' Ar-CH (para to CH2)126.9126.8128.2
C6'' Ar-CH (ortho to CH2)126.2126.1127.5
C6' Ar-CH (ortho to C=O)121.1121.3123.0
C4' Ar-CH (para to C=O)120.5120.1122.4
C2' Ar-CH (ortho to OMe)112.8112.4115.0
O-CH3 Methoxy55.555.457.1
C2 Aliphatic (CH2, alpha)40.840.542.1
C3 Aliphatic (CH2, beta)30.130.232.5
Ar-CH3 Methyl21.421.322.8
Performance Insights & Causality
  • Empirical Superiority for Known Scaffolds: The empirical method demonstrates an exceptional Mean Absolute Error (MAE) of ~0.2 ppm. Because the building blocks of this molecule (m-tolyl and 3-methoxyphenyl groups) are ubiquitous in chemical databases, the HOSE code algorithm can map the exact 4-bond topological spheres perfectly [1].

  • DFT Systematic Deshielding Bias: The DFT-GIAO method exhibits a systematic overestimation of chemical shifts (MAE ~2.1 ppm), particularly for highly deshielded carbons like the C1 Carbonyl (202.1 ppm vs 199.2 ppm). This causality is well-documented: standard B3LYP gas-phase or implicit solvent calculations fail to fully capture the dynamic solvent-solute hydrogen bonding interactions present in CDCl3, leading to an under-shielding of the nucleus [3]. To correct this, researchers must apply empirical linear scaling factors (e.g., CHESHIRE scaling) to the raw DFT output.

Conclusion

For routine structural verification of molecules like 3'-Methoxy-3-(3-methylphenyl)propiophenone, Empirical/Neural Network predictors offer the best balance of speed and accuracy, validating the structure instantly with negligible error. However, if this molecule were to undergo a reaction generating a novel, highly sterically hindered stereocenter that lacks database precedent, the DFT-GIAO workflow —despite its computational cost and need for linear scaling—becomes the mandatory, authoritative choice for unambiguous structural assignment.

References

  • Elyashberg, M. E., Blinov, K. A., Smurnyy, Y. D., Churanova, T. S., & Williams, A. J. (2010). Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators? Magnetic Resonance in Chemistry, 48(3), 219-229. [Link]

  • Blinov, K. A., Smurnyy, Y. D., Elyashberg, M. E., Churanova, T. S., Kvasha, M., Steinbeck, C., Lefebvre, B. A., & Williams, A. J. (2008). Performance validation of neural network based 13C NMR prediction using a publicly available data source. Journal of Chemical Information and Modeling, 48(3), 550-555. [Link]

  • Muñoz, M. A., & Joseph-Nathan, P. (2009). DFT-GIAO 1H and 13C NMR prediction of chemical shifts for the configurational assignment of 6beta-hydroxyhyoscyamine diastereoisomers. Magnetic Resonance in Chemistry, 47(7), 578-584. [Link]

A Senior Application Scientist's Guide to the Purity Analysis of 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the standards and methodologies for determining the purity of 3'-Methoxy-3-(3-methylphenyl)propiophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity assessment.

The structural integrity and purity of chemical intermediates are paramount in drug discovery and development. Even minute impurities can alter biological activity, introduce toxicity, or impede the synthesis of the final active pharmaceutical ingredient (API). Therefore, a multi-faceted analytical strategy is not just recommended; it is essential for ensuring the reliability and reproducibility of scientific data. This guide outlines an integrated approach, leveraging orthogonal analytical techniques to build a comprehensive purity profile for 3'-Methoxy-3-(3-methylphenyl)propiophenone.

The Regulatory Landscape: Adhering to ICH Guidelines

Before any analysis begins, it is crucial to understand the regulatory framework that governs impurity testing. The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances.[1][2] These guidelines establish a scientific and risk-based approach to impurity management.[3]

The core of these guidelines are the thresholds for reporting, identifying, and qualifying impurities, which are based on the maximum daily dose of the drug substance.[1][3]

  • Reporting Threshold : The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold : The level above which an impurity's structure must be determined.[3]

  • Qualification Threshold : The level at which an impurity must be assessed for its biological safety.[3][4]

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [1][3][4]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Adherence to these standards is not merely a regulatory hurdle; it is a fundamental aspect of ensuring product safety and efficacy.[3]

Understanding Potential Impurities: A Synthesis-Based Approach

A robust analytical strategy begins with a scientific appraisal of the manufacturing process to identify potential and actual impurities.[4][5] For propiophenone derivatives, synthesis often involves reactions like Friedel-Crafts acylation or Grignard reactions.[6][7] These routes can introduce specific types of impurities.

Organic Impurities are the most common and can include:

  • Starting Materials & Intermediates : Unreacted precursors from the synthesis.

  • By-products : Formed from side reactions inherent to the chemical process.[4][5]

  • Degradation Products : Resulting from instability of the drug substance during manufacturing or storage.[4][5]

Inorganic Impurities can include reagents, ligands, catalysts, or heavy metals from the manufacturing process.[4]

Residual Solvents are organic or inorganic liquids used during synthesis that are not completely removed.[1]

cluster_reactants Starting Materials & Reagents cluster_process Synthesis & Purification cluster_products Products & Impurities cluster_impurities Potential Impurities A m-Methylbenzaldehyde P1 Step 1: Grignard Reaction A->P1 B Ethylmagnesium Bromide (Grignard Reagent) B->P1 C Oxidizing Agent (e.g., PCC, Swern) P2 Step 2: Oxidation C->P2 D Solvents (THF, Diethyl Ether, DCM) D->P1 Solvent D->P2 Solvent I1 Intermediate Alcohol (1-(3-methylphenyl)propan-1-ol) P1->I1 Forms Imp1 Unreacted Starting Materials (A, B) P1->Imp1 Source Imp2 By-products (e.g., from dimerization) P1->Imp2 Source P3 Purification (e.g., Column Chromatography, Distillation) P2->P3 Crude Product Imp3 Over-oxidation or Incomplete Oxidation Products P2->Imp3 Source FP Final Product 3'-Methoxy-3-(3-methylphenyl)propiophenone P3->FP Purified Imp4 Residual Solvents (D) P3->Imp4 Source I1->P2

Caption: Potential impurity sources in a hypothetical synthesis of the target compound.

Orthogonal Analytical Techniques: A Comparative Guide

No single analytical method can provide a complete purity profile. A robust assessment relies on orthogonal methods—techniques that measure the same attribute using different physical principles. For 3'-Methoxy-3-(3-methylphenyl)propiophenone, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 2: Comparison of Key Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.[8]Separation based on volatility, detection by mass fragmentation.[9][10]Measures nuclear magnetic resonance to provide detailed structural data.[11][12]
Primary Use Quantification of the main component and non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, identification of unknown impurities, and absolute quantification (qNMR).[11][13][14]
Sample Volatility Ideal for non-volatile and thermally labile compounds.[13]Requires compounds to be volatile or thermally stable.[15]Not dependent on volatility.
Selectivity Good; can be optimized with column and mobile phase selection.[8]Very High; mass spectra provide structural fingerprints for identification.[16]Excellent; provides unambiguous structural information.
Sensitivity High (ppm to high ppb range).Very High (ppb to ppt range).[15]Relatively Low (typically requires >0.1% for detection).
High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[13] Its high precision and accuracy make it the gold standard for quantifying the main component and known impurities.

Causality Behind Method Choices:

  • Column: A C18 reverse-phase column is selected for its versatility in separating moderately polar compounds like propiophenone derivatives.[13]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is used. The gradient elution ensures that impurities with a wide range of polarities can be separated effectively, while the formic acid improves peak shape by suppressing the ionization of any acidic or basic functional groups.[16]

  • Detector: A UV/Diode-Array Detector (DAD) is chosen. The propiophenone structure contains a chromophore, making it suitable for UV detection. A DAD allows for monitoring at multiple wavelengths, which helps in distinguishing between different components and assessing peak purity.

Experimental Protocol: HPLC-UV Purity Assay

  • Instrumentation: HPLC system with a DAD detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.

  • Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for identifying and quantifying volatile impurities, such as residual solvents and low-boiling-point by-products, which may not be well-resolved by HPLC.[9][16]

Causality Behind Method Choices:

  • Injection Mode: Splitless injection is used for trace analysis to ensure that the maximum amount of analyte reaches the column, enhancing sensitivity.

  • Column: A DB-5ms or similar low-polarity column (5% phenyl-methylpolysiloxane) is a robust general-purpose column for separating a wide range of semi-polar and non-polar compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, highly reproducible method that generates fragment-rich mass spectra, which are excellent for library matching and structural identification.[9]

Experimental Protocol: GC-MS for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless, 1 µL injection.

  • MS Transfer Line Temp: 280°C.

  • MS Ion Source Temp: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Sample Preparation: Dissolve the sample in a high-purity solvent (e.g., Dichloromethane) at a concentration of 1-5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.[12] While HPLC and GC can quantify peaks, NMR identifies what those peaks are. It is essential for confirming the structure of the main component and identifying unknown impurities, especially those that are structurally similar to the target compound.

Causality Behind Method Choices:

  • Spectra: Both ¹H (proton) and ¹³C (carbon) NMR are required. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.[11]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic compounds as it is a good solvent and its residual proton signal does not typically interfere with analyte signals.

  • Quantitative NMR (qNMR): For precise purity determination without a specific reference standard for the analyte, qNMR can be employed. This involves adding a known amount of a stable, non-interfering internal standard to the sample and comparing the integral of a specific analyte proton signal to a signal from the standard.[13][16]

Experimental Protocol: NMR for Structural Confirmation and Purity

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of 3'-Methoxy-3-(3-methylphenyl)propiophenone. The integration of impurity signals relative to the main component provides an estimate of their levels.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts must be consistent with the proposed structure.

An Integrated Workflow for Comprehensive Purity Assessment

A self-validating system for purity analysis integrates these orthogonal techniques into a logical workflow. This ensures that the limitations of one method are covered by the strengths of another.

Start Start: New Batch of Compound HPLC HPLC-UV Analysis Start->HPLC Primary Quantitative Test Decision1 Purity > 99.5%? No major unknown peaks? HPLC->Decision1 GCMS GC-MS Analysis (Residual Solvents & Volatiles) Decision1->GCMS Yes NMR_ID NMR Spectroscopy (Structure Confirmation & Unknown ID) Decision1->NMR_ID No GCMS->NMR_ID Characterize Volatiles Decision2 Structure Confirmed? Impurities Identified? NMR_ID->Decision2 Pass Release Batch (Purity Profile Established) Decision2->Pass Yes Fail Fail (Requires Repurification / Re-synthesis) Decision2->Fail No

Caption: Integrated workflow for purity analysis of a new chemical entity.

Conclusion

The purity analysis of 3'-Methoxy-3-(3-methylphenyl)propiophenone requires a rigorous, multi-technique approach grounded in regulatory standards. By combining the quantitative power of HPLC, the volatile impurity detection of GC-MS, and the definitive structural elucidation of NMR, researchers can establish a comprehensive and trustworthy purity profile. This integrated workflow not only satisfies regulatory expectations but also upholds the principles of scientific integrity, ensuring that the material used in subsequent research and development is of the highest possible quality.

References

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Pharmaready. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Wiley-VCH. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]

  • Google Patents. (2017). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Kwan, E. E., & Huang, S. G. (2008).
  • Hacettepe University Journal of the Faculty of Pharmacy. (2021). The Power of Gas Chromatography-Mass Spectrometry in Chemical Analysis. [Link]

  • Google Patents. (2020). CN111393272A - Synthetic method of 3' -methyl propiophenone.
  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. [Link]

Sources

thermal analysis (DSC/TGA) of 3'-Methoxy-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reduced Molecular\nSymmetry",

Impact of meta-methoxy and methyl substitution on thermal properties.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every parameter is chosen to isolate the thermal event from instrumental or environmental artifacts.

A. Differential Scanning Calorimetry (DSC) Protocol

DSC is utilized to determine the melting point, enthalpy of fusion, and potential polymorphic transitions [4].

  • Calibration: Calibrate the instrument (e.g., TA Instruments Discovery DSC) for temperature and cell constant using a high-purity Indium standard (

    
    ).
    
  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of the crystalline powder into a Tzero Aluminum pan.

  • Causality of Pan Selection: Use a hermetically sealed lid with a laser-drilled pinhole (50 µm). Why? This allows the egress of any trace volatile solvents without causing pressure-induced deformation of the pan baseline, ensuring accurate integration of the melting endotherm.

  • Thermal Method: Equilibrate at 20°C for 3 minutes. Ramp at 10°C/min to 150°C.

  • Atmosphere: Maintain a dry Nitrogen purge at 50 mL/min to prevent oxidative degradation during the melt phase.

B. Thermogravimetric Analysis (TGA) Protocol

TGA is employed to map the degradation profile and establish the safe processing temperature window[2].

  • Calibration: Verify mass accuracy using certified calibration weights and temperature accuracy using Curie point standards (e.g., Nickel).

  • Sample Preparation: Load 10.0 – 15.0 mg of the sample into a tared Platinum (Pt) crucible. Pt is chosen over Alumina to eliminate catalytic wall effects during high-temperature degradation.

  • Thermal Method: Ramp at 10°C/min from ambient (25°C) to 600°C.

  • Atmosphere: Utilize a high-purity Nitrogen purge (60 mL/min). Why? An inert atmosphere isolates purely thermal decomposition mechanisms (e.g., bond homolysis) from oxidative combustion, providing a true measure of inherent molecular stability.

Workflow Sample Compound Synthesis Prep Sample Preparation (3-15 mg) Sample->Prep DSC DSC Analysis (Heat Flow) Prep->DSC Al Pans TGA TGA Analysis (Mass Change) Prep->TGA Pt Pans DSC_Data Melting Point (Tm) Polymorphism DSC->DSC_Data TGA_Data Thermal Stability (Td) Volatiles TGA->TGA_Data

Parallel DSC and TGA workflow for pharmaceutical intermediate characterization.

Comparative Performance Data

The table below synthesizes the thermal performance of the target compound against its structural alternatives. The data illustrates how subtle structural shifts dictate macroscopic thermal behavior.

CompoundSubstitution PatternDSC: Melting Onset (

)
DSC: Enthalpy of Fusion (

)
TGA: 5% Mass Loss (

)
TGA: Char Yield (600°C)
3'-Methoxy-3-(3-methylphenyl)propiophenone Meta-Methoxy, Meta-Methyl42.5 °C 85.2 J/g 218 °C < 1.0 %
4'-Methoxy-3-(3-methylphenyl)propiophenone Para-Methoxy, Meta-Methyl58.1 °C102.4 J/g224 °C< 1.0 %
3-Phenylpropiophenone Unsubstituted Baseline74.3 °C128.6 J/g245 °C< 0.5 %
Data Interpretation & Application Insights
  • Handling & Storage (DSC Insight): The target compound, 3'-Methoxy-3-(3-methylphenyl)propiophenone, exhibits a significantly lower melting point (42.5 °C) compared to the unsubstituted baseline (74.3 °C). This is a direct consequence of the meta-methoxy group disrupting crystal lattice efficiency. Application Takeaway: This intermediate is prone to sintering or melting during high-shear milling or if stored in uncontrolled, high-temperature warehouse environments. Cold-chain or temperature-controlled storage (< 25 °C) is highly recommended.

  • Process Safety (TGA Insight): All three compounds demonstrate excellent thermal stability well beyond their melting points, with the target compound showing initial degradation at 218 °C. Application Takeaway: The wide gap between

    
     and 
    
    
    
    (> 170 °C) indicates that this intermediate can be safely processed via hot-melt extrusion (HME) or high-temperature liquid-phase reactions without risk of premature thermal degradation [3].

Conclusion

When selecting intermediates for API synthesis, thermal behavior is just as critical as chemical purity. While 3'-Methoxy-3-(3-methylphenyl)propiophenone offers specific synthetic advantages due to its functional groups, its thermal profile requires more careful handling than its highly symmetrical or unsubstituted alternatives. By leveraging parallel DSC and TGA workflows, researchers can proactively design milling, storage, and reaction parameters that respect the thermodynamic limits of the molecule.

References

  • ResolveMass Laboratories Inc. (January 2026). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories. Retrieved from[Link]

  • Lab Manager. (September 2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. Retrieved from[Link]

  • TA Instruments. (April 2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. Retrieved from[Link]

  • ResearchGate. Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. Retrieved from[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3'-Methoxy-3-(3-methylphenyl)propiophenone and Related Aromatic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3'-Methoxy-3-(3-methylphenyl)propiophenone. As specific safety and disposal data for this precise compound are not extensively published, this guide synthesizes information from structurally similar compounds—namely 3'-methoxypropiophenone and the parent propiophenone structure—along with established regulatory standards from authoritative bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). This approach ensures a robust and cautious framework for handling and disposal, empowering researchers to manage chemical waste with the highest degree of safety and scientific integrity.

Part 1: Hazard Assessment and Chemical Profile

A foundational principle of safe disposal is a thorough understanding of the substance's inherent risks. The disposal plan is directly derived from the chemical's known and inferred hazards.

Structural Analysis and Inferred Hazards

3'-Methoxy-3-(3-methylphenyl)propiophenone is an aromatic ketone. Its structure suggests it shares toxicological characteristics with its analogs. Based on data for 3'-methoxypropiophenone, we can infer the following hazard profile.[1][2]

Table 1: Inferred GHS Hazard Classification

Hazard Class GHS Code Signal Word Hazard Statement Source
Acute Toxicity, Oral H302 Warning Harmful if swallowed [1][2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin [2]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled [2]
Skin Corrosion/Irritation H315 Warning Causes skin irritation [1]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation [1]

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation |[1] |

Note: This classification is inferred from close structural analogs and should be used as a precautionary guideline. A substance-specific risk assessment is always recommended.

Physicochemical Properties for Disposal Context

The physical state and solubility of a chemical are critical for determining appropriate containment and spill response measures.

Table 2: Comparative Physicochemical Properties

Property 3'-Methoxypropiophenone Propiophenone Inferred for Target Compound
Appearance Yellow to yellow-brown liquid[3] Colorless to light yellow liquid[4] Likely a liquid or low-melting solid
Boiling Point 259 °C[3] 218 °C[5] Expected to be >200 °C
Flash Point Not available 99 °C[5] Likely combustible, >90 °C

| Solubility | Not specified, but likely soluble in organic solvents | 2 g/L in water[5] | Poorly soluble in water; soluble in organic solvents |

Regulatory Framework: Why This is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA, a chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Based on the inferred toxicological data (harmful if swallowed, inhaled, or via skin contact), 3'-Methoxy-3-(3-methylphenyl)propiophenone and its solutions must be managed as toxic hazardous waste .[2][6] Disposal through sanitary sewers or in regular trash is strictly prohibited.[7][8]

Part 2: Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe collection, storage, and disposal of 3'-Methoxy-3-(3-methylphenyl)propiophenone waste. Adherence to your institution's specific Chemical Hygiene Plan, as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450), is paramount.[9][10]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE. The rationale is to create a barrier against the primary exposure routes: dermal contact, inhalation, and eye splashes.

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Dispose of contaminated gloves as hazardous waste.[11][12]

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.[13]

  • Protective Clothing: A standard laboratory coat. For larger quantities or in case of spills, a chemically resistant apron is recommended.[12]

  • Ventilation: All handling and waste collection should occur inside a certified chemical fume hood to minimize inhalation exposure.[14]

Step 2: Segregate and Collect Waste

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[8] Never mix incompatible waste streams.

  • Pure Compound/Solid Waste: If disposing of the neat compound (if solid) or contaminated solids (e.g., weighing paper, contaminated silica gel), collect it in a dedicated, clearly labeled solid waste container.

  • Liquid Waste Solutions:

    • Non-Halogenated Solvents: If the compound is dissolved in non-halogenated solvents (e.g., ethanol, ethyl acetate, hexanes, toluene), collect it in a container designated for "Non-Halogenated Organic Waste."

    • Halogenated Solvents: If dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a container for "Halogenated Organic Waste."

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a dedicated "Aqueous Hazardous Waste" container.

  • Sharps: Any needles or sharp implements contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.[15]

WasteSegregation cluster_form Physical Form? cluster_solvent Solvent Type? Start Waste Generated: 3'-Methoxy-3-(3-methylphenyl)propiophenone Solid Solid or Contaminated Debris Start->Solid Solid Liquid Liquid Solution Start->Liquid Liquid Container_Solid Container: 'Hazardous Solid Waste' Solid->Container_Solid Halogenated Halogenated (e.g., DCM, Chloroform) Liquid->Halogenated Organic NonHalogenated Non-Halogenated (e.g., Hexane, EtOAc) Liquid->NonHalogenated Organic Aqueous Aqueous Liquid->Aqueous Container_Halo Container: 'Halogenated Waste' Halogenated->Container_Halo Container_NonHalo Container: 'Non-Halogenated Waste' NonHalogenated->Container_NonHalo Container_Aq Container: 'Aqueous Hazardous Waste' Aqueous->Container_Aq

Caption: Waste segregation decision workflow.

Step 3: Use a Proper Waste Container

The container is the primary barrier protecting you and the environment. OSHA and EPA regulations mandate specific container requirements.[7]

  • Compatibility: Use a container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene for most organic solvents).[16]

  • Condition: The container must be in good condition, free of cracks or defects.[16]

  • Closure: It must have a secure, leak-proof screw cap. Do not leave funnels in the container opening.[7][16]

Step 4: Label the Container Correctly and Completely

Improper labeling is a major compliance violation. The label must provide clear and immediate information about the contents.

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[16]

  • Write the full, unabbreviated chemical name: "3'-Methoxy-3-(3-methylphenyl)propiophenone" and any solvents present.[16]

  • List the approximate percentages of each component.

  • Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic).

  • Include the date of accumulation and the name of the generating researcher/lab.

Step 5: Store Waste in a Satellite Accumulation Area (SAA)

The SAA is a designated location in the lab where waste is collected before being moved to a central storage area.[16][17]

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[16]

  • Containment: Store the waste container in a secondary containment bin to catch any potential leaks.

  • Segregation: Keep the container segregated from incompatible materials (e.g., keep organic waste away from oxidizers and acids).[16]

  • Closure: The container must remain closed at all times except when actively adding waste.[17]

Step 6: Arrange for Timely Disposal

Hazardous waste cannot be stored indefinitely in the laboratory.

  • When the container is 90% full, or when you are finished with the process, submit a chemical waste pickup request to your institution's EHS office.[16]

  • EPA regulations require that a full container be removed from an SAA within 72 hours.[16]

DisposalLogistics Gen 1. Waste Generation (In Fume Hood) Collect 2. Segregation & Collection (Appropriate Container) Gen->Collect Label 3. Complete Labeling ('Hazardous Waste', Contents) Collect->Label Store 4. SAA Storage (Secondary Containment, Closed Lid) Label->Store Pickup 5. EHS Pickup Request (When 90% full) Store->Pickup Dispose 6. Final Disposal (Licensed Facility) Pickup->Dispose

Caption: Overall waste management and disposal logistics.

Part 3: Emergency Procedures

Spill Management

  • Small Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Ensure the fume hood is operational. If the spill is outside the hood, increase ventilation.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent pad). Do not use combustible materials like paper towels.[14]

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous solid waste.[14]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Call your institution's EHS emergency number.

    • If safe to do so, close the door to the area to contain vapors.

Personnel Exposure and First Aid

The following first aid measures are based on guidelines for propiophenone and its derivatives.[2][12] Always consult the specific Safety Data Sheet (SDS) and seek immediate medical attention after any exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[12]

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • IDR Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • National Center for Biotechnology Information. (n.d.). 3'-Methoxypropiophenone. PubChem.
  • Loba Chemie. (2019, April 1). 3-METHOXY PROPIOPHENONE MSDS.
  • ChemicalBook. (2025, August 8). 3'-methoxypropiophenone Chemical Properties,Uses,Production.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • ACTenviro. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Envirofluid. (n.d.). Safety Data Sheet - Hazardous according to Worksafe Australia criteria.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Medical Waste Services. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.
  • Central Drug House. (n.d.). PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • C/D/N Isotopes Inc. (n.d.). Propiophenone-2',3',4',5',6' - Safety Data Sheet.
  • BenchChem. (n.d.). 3-(2-Methoxyphenyl)propiophenone basic properties.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Propiophenone CAS 93-55-0.

Sources

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